Product packaging for Bopindolol(Cat. No.:CAS No. 69010-88-4)

Bopindolol

Cat. No.: B7908676
CAS No.: 69010-88-4
M. Wt: 380.5 g/mol
InChI Key: UUOJIACWOAYWEZ-UHFFFAOYSA-N
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Description

Bopindolol is a non-selective beta-adrenoceptor antagonist (beta-blocker) used extensively in cardiovascular and pharmacological research. It is an ester prodrug that is rapidly hydrolyzed in the body to its active form, pindolol, which acts as a potent antagonist at both β1- and β2-adrenergic receptors . This mechanism involves the competitive inhibition of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate and blood pressure, making it a valuable tool for studying hypertension and related conditions . Beyond its core antagonistic activity, this compound exhibits partial agonist activity, also known as Intrinsic Sympathomimetic Activity (ISA), and possesses membrane-stabilizing activity . A key characteristic of interest to researchers is its high lipophilicity, which is among the highest of clinically relevant beta-blockers, influencing its distribution and pharmacokinetic profile . Its therapeutic efficacy in managing mild to moderate hypertension and angina pectoris has been established in clinical trials, and its effects are sustained for over 24 hours, supporting once-daily dosing in study models . Furthermore, research indicates it interacts with certain serotonin receptors, such as the 5-HT1A receptor, with strong affinity, suggesting potential broader research applications beyond the cardiovascular system . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions, as it may be harmful if swallowed or inhaled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2O3 B7908676 Bopindolol CAS No. 69010-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate
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InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOJIACWOAYWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H28N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID6022684
Record name Bopindolol
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Molecular Weight

380.5 g/mol
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Physical Description

Solid
Record name Bopindolol
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CAS No.

62658-63-3, 69010-88-4
Record name Bopindolol
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Record name Bopindolol [INN]
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Melting Point

152–153 [malonate salt], 152 - 153 °C
Record name Bopindolol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Bopindolol's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bopindolol is a potent, long-acting, non-selective β-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). It functions as a prodrug, being metabolized into active compounds that exert its therapeutic effects, primarily in the management of hypertension.[1][2][3] Beyond its primary β-blocking activity, this compound and its metabolites also exhibit interactions with serotonin receptors, specifically the 5-HT1A and 5-HT1B subtypes, and possess membrane-stabilizing properties at higher concentrations.[4][5] This guide provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological actions of this compound, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism: β-Adrenoceptor Antagonism with Intrinsic Sympathomimetic Activity

This compound's primary mechanism of action is the competitive, non-selective blockade of β1- and β2-adrenergic receptors.[3] This antagonism inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors.

  • β1-Adrenoceptor Blockade: Primarily located in the heart, antagonism of β1-receptors leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. This reduction in cardiac workload is a key contributor to its antihypertensive effect.[2]

  • β2-Adrenoceptor Blockade: this compound's action on β2-adrenoceptors, found in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction. However, this effect is tempered by its intrinsic sympathomimetic activity.

A distinguishing feature of this compound is its Intrinsic Sympathomimetic Activity (ISA) . This partial agonist effect means that while this compound blocks the effects of potent endogenous agonists, it can weakly stimulate the β-adrenoceptors itself.[6][7][8] This results in a baseline level of sympathetic stimulation, which can mitigate some of the adverse effects associated with full antagonists, such as profound bradycardia and a decrease in cardiac output at rest.[6] The molecular basis for ISA is a modest stimulation of adenylyl cyclase activity upon receptor binding.[7]

Prodrug Metabolism and Active Metabolites

This compound is a prodrug that undergoes hydrolysis to form active metabolites, primarily 18-502 and 20-785.[9] These metabolites are also potent β-blocking agents and contribute significantly to the long duration of action of this compound.[5]

Quantitative Receptor Binding and Functional Antagonism

The affinity of this compound and its metabolites for β-adrenoceptors has been quantified using radioligand binding assays and functional antagonism studies.

CompoundReceptorAssay TypeValueSpecies/TissueReference
This compound β1-ARpKi7.44 ± 0.12Transfected COS-7 cells[4][10]
β2-ARpKi7.70 ± 0.13Bovine mesenteric artery[10]
β1-ARpD27.57Guinea pig atria[11]
Metabolite 18-502 β1-ARpKi9.38 ± 0.31Transfected COS-7 cells[4][10]
β2-ARpKi8.07 ± 0.13Bovine mesenteric artery[10]
β1-ARpD27.67Guinea pig atria[11]
Metabolite 20-785 β1-ARpKi6.65 ± 0.16Transfected COS-7 cells[10]
β2-ARpKi8.20 ± 0.24Bovine mesenteric artery[10]
Pindolol (related compound) 5-HT1AKi (nmol/L)6.4Recombinant human (CHO cells)[12]

AR: Adrenoceptor; pKi: negative logarithm of the inhibition constant; pD2: negative logarithm of the molar concentration of an antagonist that produces a 50% reduction of the maximal response to an agonist.

Downstream Signaling Pathways

β-Adrenoceptor Signaling

The interaction of this compound with β-adrenoceptors modulates the cyclic adenosine monophosphate (cAMP) signaling pathway. As a partial agonist, this compound elicits a submaximal activation of this pathway compared to full agonists like isoproterenol.

Beta_Adrenoceptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Partial Agonist) Beta_Receptor β-Adrenoceptor This compound->Beta_Receptor Binds Gs_protein Gs Protein Beta_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates ATP ATP cAMP cAMP (submaximal increase) ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate, smooth muscle relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets

This compound's partial agonism at β-adrenoceptors.
5-HT1A Receptor Signaling

This compound's active metabolite is structurally similar to pindolol, which is known to be a 5-HT1A receptor partial agonist/antagonist.[12][13] This interaction is relevant in the context of certain neurological functions. 5-HT1A receptors are coupled to inhibitory Gi/o proteins, which inhibit adenylyl cyclase.

Serotonin_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pindolol_this compound Pindolol/Bopindolol Metabolite (Partial Agonist/Antagonist) HT1A_Receptor 5-HT1A Receptor Pindolol_this compound->HT1A_Receptor Binds Gio_protein Gi/o Protein HT1A_Receptor->Gio_protein Activates AC Adenylyl Cyclase Gio_protein->AC Inhibits ATP ATP cAMP cAMP (decreased) ATP->cAMP Converts AC Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Leads to

Interaction with 5-HT1A receptor signaling.

Ancillary Pharmacological Properties

Membrane Stabilizing Activity

At concentrations higher than those required for β-blockade, this compound exhibits membrane-stabilizing activity (MSA).[14] This is a class I antiarrhythmic effect attributed to the blockade of voltage-gated sodium channels in the cell membrane, which reduces the rate of rise of the cardiac action potential.[15][16] The clinical relevance of this effect at therapeutic doses is generally considered minimal.[14]

MSA_Workflow This compound High Concentration This compound Sodium_Channel Voltage-Gated Sodium Channel This compound->Sodium_Channel Blocks Sodium_Influx Reduced Sodium Influx Sodium_Channel->Sodium_Influx Leads to Action_Potential Decreased Rate of Rise of Action Potential Sodium_Influx->Action_Potential Results in MSA_Effect Membrane Stabilizing Activity Action_Potential->MSA_Effect Manifests as

Mechanism of Membrane Stabilizing Activity.

Detailed Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity (pKi)

This protocol is a composite based on methodologies described for determining the binding affinity of this compound and its metabolites to β-adrenoceptors expressed in transfected COS-7 cells.[4][10][17][18]

  • Cell Culture and Membrane Preparation:

    • COS-7 cells are transiently transfected with plasmids encoding for human β1- or β2-adrenoceptors.

    • After 48-72 hours of expression, cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add a fixed amount of cell membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (this compound or its metabolites).

    • Add a fixed concentration of a suitable radioligand, such as [3H]CGP-12177, a non-selective β-adrenoceptor antagonist.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Functional Antagonism Assay in Isolated Guinea Pig Atria (pA2)

This protocol is based on classical pharmacological methods for determining the potency of a competitive antagonist.[11][19][20][21]

  • Tissue Preparation:

    • Guinea pigs are euthanized, and the atria are rapidly dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • The spontaneous beating rate of the atria is recorded.

  • Experimental Procedure:

    • After an equilibration period, a cumulative concentration-response curve to a β-adrenoceptor agonist (e.g., isoproterenol) is established to determine the baseline response.

    • The tissue is washed to remove the agonist.

    • The preparation is then incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.

    • A second cumulative concentration-response curve to the agonist is then constructed in the presence of the antagonist.

    • This procedure is repeated with increasing concentrations of the antagonist.

  • Data Analysis:

    • The dose ratio is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • For a competitive antagonist, this plot should be a straight line with a slope not significantly different from unity.

    • The pA2 value is the intercept of the regression line with the x-axis and represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

GTPγS Binding Assay for 5-HT1A Receptor Activation

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor and can be used to determine the agonist or antagonist properties of a compound like pindolol.[22][23][24][25]

  • Membrane Preparation:

    • Prepare cell membranes from a source rich in 5-HT1A receptors (e.g., rat hippocampus or cells expressing recombinant human 5-HT1A receptors) as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • In a multi-well plate, incubate the cell membranes with the test compound (pindolol) at various concentrations in an assay buffer containing GDP.

    • Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.

    • Incubate for a specific time at a controlled temperature to allow for [35S]GTPγS binding to activated Gα subunits.

    • Terminate the reaction by rapid filtration.

    • Quantify the amount of bound [35S]GTPγS by scintillation counting.

  • Data Analysis:

    • To determine agonist activity, plot the amount of [35S]GTPγS binding against the concentration of the test compound. The EC50 and Emax values can be determined.

    • To determine antagonist activity, measure the ability of the test compound to inhibit the [35S]GTPγS binding stimulated by a known 5-HT1A agonist.

cAMP Accumulation Assay

This assay measures the functional consequence of β-adrenoceptor or 5-HT1A receptor activation on the production of the second messenger cAMP.[26][27][28][29][30]

  • Cell Culture and Treatment:

    • Culture cells expressing the receptor of interest (e.g., CHO cells transfected with β-adrenoceptors).

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors like 5-HT1A, stimulate adenylyl cyclase with forskolin.

    • Add the test compound (this compound or pindolol) at various concentrations and incubate for a specified time.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or radioimmunoassay). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

  • Data Analysis:

    • Generate concentration-response curves by plotting the measured cAMP levels against the concentration of the test compound.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from these curves.

Conclusion

This compound's mechanism of action is multifaceted, extending beyond simple β-adrenoceptor blockade. Its characterization as a non-selective β-blocker with intrinsic sympathomimetic activity, coupled with its prodrug nature and interactions with serotonin receptors, provides a complex pharmacological profile. The long-acting effects of its active metabolites contribute significantly to its clinical utility in managing hypertension. A thorough understanding of its molecular interactions and the downstream signaling pathways it modulates is crucial for its rational use in therapy and for the development of future cardiovascular drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other related compounds.

References

The Pharmacological Profile of Bopindolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bopindolol is a potent, non-selective β-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] It is an ester prodrug that is rapidly metabolized to its active hydrolysed form, the main active metabolite being 18-502.[1][3] this compound's pharmacological profile is characterized by a long duration of action, making it suitable for once-daily administration in the treatment of cardiovascular disorders such as hypertension and angina pectoris.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinity, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the competitive, non-selective blockade of β1- and β2-adrenergic receptors.[5] This antagonism of catecholamine action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[6] By blocking β2-receptors in the juxtaglomerular apparatus, this compound also inhibits the production of renin, thereby suppressing the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.[6]

Furthermore, this compound possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate β-adrenoceptors.[1][2] This partial agonist activity is thought to mitigate some of the adverse effects associated with pure β-blockers, such as bradycardia and bronchoconstriction, particularly in patients with low sympathetic tone.[7]

Signaling Pathway

The binding of this compound to β-adrenergic receptors modulates the downstream signaling cascade. As an antagonist, it prevents the Gs protein-mediated activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This leads to a decrease in protein kinase A (PKA) activity and subsequent downstream effects on calcium channels and contractile proteins, resulting in negative chronotropic and inotropic effects in the heart.

Bopindolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (e.g., Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates This compound This compound This compound->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Leads to

Figure 1: this compound's antagonistic effect on the β-adrenergic signaling pathway.

Receptor Binding Affinity

The affinity of this compound and its metabolites for β-adrenoceptors has been determined in various in vitro studies. The following table summarizes key binding affinity (pKi) and antagonist potency (pA2) values.

CompoundReceptor SubtypepKipA2Tissue/SystemReference
This compound β1-Adrenoceptor7.44 ± 0.12-COS-7 cells (human)[8]
β2-Adrenoceptor--COS-7 cells (human)
β1-Adrenoceptor-8.6Guinea pig atria[9]
β2-Adrenoceptor-9.0Guinea pig trachea[9]
Metabolite 18-502 β1-Adrenoceptor9.38 ± 0.31-COS-7 cells (human)[8]
β2-Adrenoceptor--COS-7 cells (human)
β1-Adrenoceptor-9.5Guinea pig atria[9]
β2-Adrenoceptor-9.3Guinea pig trachea[9]
Metabolite 20-785 β1-Adrenoceptor6.65 ± 0.16-COS-7 cells (human)[8]
β2-Adrenoceptor--COS-7 cells (human)
β1-Adrenoceptor-7.0Guinea pig atria[9]
β2-Adrenoceptor-6.8Guinea pig trachea[9]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Pharmacokinetics

This compound is well-absorbed after oral administration and undergoes rapid hydrolysis to its active metabolite, 18-502.[1][3] The parent drug has a very short half-life, while the active metabolite has a long duration of action, allowing for once-daily dosing.[10]

ParameterValuePopulationReference
Bioavailability ~70%Healthy volunteers[11]
Time to Peak Plasma Concentration (Tmax) of 18-502 Not specifiedYoung healthy men[10]
Elimination Half-life (t1/2β) of 18-502 Increased by 40% in elderlyElderly vs. Young men[10]
Area Under the Curve (AUC0-24h) of 18-502 Increased by 26% in elderlyElderly vs. Young men[10]
Metabolism

This compound is a prodrug that is metabolized to its active form, 18-502, and a less active metabolite, 20-785.[12] This metabolic activation is a key feature of its pharmacokinetic profile.

Bopindolol_Metabolism This compound This compound (Prodrug) Metabolite_18_502 Metabolite 18-502 (Active) This compound->Metabolite_18_502 Hydrolysis Metabolite_20_785 Metabolite 20-785 (Less Active) This compound->Metabolite_20_785 Metabolism Excretion Excretion Metabolite_18_502->Excretion Metabolite_20_785->Excretion

Figure 2: Metabolic pathway of this compound.

Clinical Efficacy and Safety

This compound has been shown to be an effective and well-tolerated antihypertensive agent in numerous clinical trials.[1][13][14][15][16]

Hypertension

In a multi-center, single-blind, placebo-controlled study involving 44 patients with mild to moderate essential hypertension, this compound administered once daily at doses of 1-2 mg for 12 weeks significantly reduced blood pressure.[13]

ParameterPlaceboThis compound (12 weeks)p-value
Supine Systolic BP (mmHg) 169 ± 2136 ± 2< 0.01
Supine Diastolic BP (mmHg) 103 ± 185 ± 0.6< 0.01
Supine Heart Rate (beats/min) 84 ± 272 ± 1< 0.01

Another study with 23 hypertensive patients showed a reduction in blood pressure from 151 ± 12 / 105 ± 7 mmHg to 129 ± 10 / 88 ± 6 mmHg after 12 weeks of treatment with a mean this compound dosage of 2.4 mg once daily.[16] Heart rate was slightly decreased from 75 ± 7 to 71 ± 10 beats/min.[16] In a double-blind study comparing this compound with metoprolol in 86 hypertensive patients, both drugs were found to be equally effective in controlling blood pressure, with 70% of patients achieving a diastolic blood pressure of less than 95 mmHg.[15]

Safety and Tolerability

This compound is generally well-tolerated.[1][15] The incidence of undesirable effects is low.[15] Due to its intrinsic sympathomimetic activity, it may cause less bradycardia than β-blockers without this property.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for β1- and β2-adrenoceptors.

Methodology based on studies by Nagatomo et al.: [8][9]

  • Membrane Preparation:

    • Tissues (e.g., rat heart for β1, rat lung for β2) or cells expressing the receptor of interest (e.g., transfected COS-7 cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation (e.g., 48,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Lowry assay).

  • Binding Assay:

    • The assay is performed in a final volume of 250 µL in 96-well plates.

    • To each well, add:

      • 50 µL of various concentrations of the competing ligand (this compound or its metabolites).

      • 50 µL of a fixed concentration of a radioligand (e.g., [3H]CGP-12177 for β1 and β2).

      • 150 µL of the membrane preparation.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

    • The filters are washed with cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis Homogenization Tissue/Cell Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Resuspension Membrane Resuspension Centrifugation->Resuspension Incubation Incubation of: - Membranes - Radioligand - this compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Figure 3: Experimental workflow for a radioligand binding assay.
Assessment of Intrinsic Sympathomimetic Activity (ISA)

Objective: To determine the partial agonist activity of this compound.

Methodology based on in vivo and in vitro models:

  • In Vitro (Isolated Tissue):

    • Preparation: Isolated guinea pig atria (for chronotropic effects) or papillary muscle (for inotropic effects) are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

    • Protocol: After an equilibration period, cumulative concentration-response curves to a full β-agonist (e.g., isoprenaline) are established to determine the maximal response. The tissues are then washed, and after a recovery period, cumulative concentrations of this compound are added to determine its agonist effect in the absence of a full agonist. The response to this compound is expressed as a percentage of the maximal response to the full agonist.

  • In Vivo (Animal Model):

    • Model: Reserpinized or ganglion-blocked rats or dogs are often used to deplete endogenous catecholamines and minimize reflex sympathetic activity.

    • Protocol: The animal is anesthetized, and heart rate and blood pressure are continuously monitored. This compound is administered intravenously at increasing doses, and the changes in heart rate are recorded. The increase in heart rate in the absence of sympathetic tone is indicative of ISA.

Conclusion

This compound is a well-characterized non-selective β-blocker with a unique pharmacological profile that includes potent and long-lasting β-adrenoceptor antagonism, coupled with intrinsic sympathomimetic activity. Its conversion to a highly active and long-acting metabolite contributes significantly to its clinical efficacy and allows for convenient once-daily dosing in the management of hypertension and other cardiovascular diseases. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and clinicians interested in the detailed pharmacology of this compound.

References

Bopindolol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Non-Selective Beta-Adrenoceptor Antagonist

Introduction

Bopindolol is a potent, long-acting, non-selective beta-adrenoceptor antagonist used in the management of hypertension.[1][2][3][4][5] It is a prodrug that is rapidly metabolized to its active form, pindolol.[6] A key feature of this compound is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which contributes to its clinical profile.[1][2][7][8] This guide provides a detailed overview of the pharmacology, pharmacokinetics, and experimental evaluation of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is an ester prodrug of pindolol.[9][10] Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name (RS)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate[9]
Chemical Formula C23H28N2O3[6][9]
Molar Mass 380.488 g·mol−1[9]
CAS Number 62658-63-3[9]
PubChem CID 44112[9]
DrugBank ID DB08807[6]
Predicted logP 4.45 to 4.7[9]

Pharmacology

Mechanism of Action

This compound, through its active metabolite pindolol, acts as a competitive antagonist at both β1- and β2-adrenergic receptors.[6][8]

  • β1-Adrenoceptor Blockade: Antagonism of β1-receptors, primarily located in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output, which are key factors in its antihypertensive effect.[6][11]

  • β2-Adrenoceptor Blockade: Blockade of β2-receptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin.[6][8] This, in turn, suppresses the renin-angiotensin-aldosterone system, leading to reduced vasoconstriction and sodium and water retention.[6]

Intrinsic Sympathomimetic Activity (ISA)

This compound possesses mild intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the β-adrenoceptors, particularly in a state of low sympathetic tone.[7][8][12] This partial agonist activity may contribute to a lower incidence of bradycardia and less pronounced negative inotropic effects compared to beta-blockers without ISA.[12]

Membrane Stabilizing Activity (MSA)

This compound also exhibits membrane-stabilizing activity (MSA), a property it shares with some other beta-blockers.[8][13] This effect, similar to that of Class I antiarrhythmic agents, is related to the blockade of sodium channels in the cell membrane and is generally observed at higher concentrations.[14]

Quantitative Data

Receptor Binding Affinity

The binding affinities of this compound and its metabolites for β-adrenoceptors have been determined using radioligand binding assays.

CompoundReceptorpKipA2
This compound β1-adrenoceptor--
β2-adrenoceptor--
Metabolite 18-502 β1-adrenoceptorHigher than this compoundHigher than this compound
β2-adrenoceptorHigher than this compoundHigher than this compound
Metabolite 20-785 β1-adrenoceptorLower than this compoundLower than this compound
β2-adrenoceptorLower than this compoundLower than this compound

Data from a study assessing the beta-blocking potency and selectivity of this compound and its two metabolites.[15] pKi and pA2 values indicate the negative logarithm of the inhibitor constant and the antagonist affinity, respectively. Higher values denote greater affinity.

Pharmacokinetic Properties

This compound is rapidly hydrolyzed to its active metabolite. Its pharmacokinetic profile is characterized by a long duration of action.

ParameterValue (for hydrolyzed this compound)
Bioavailability ~70%[7]
Time to Peak (tmax) Not significantly altered in the elderly[16]
Peak Concentration (Cmax) Significantly different in the elderly after weight adjustment (+29%)[16]
Half-life (t1/2 β) Increased by 40% in elderly subjects[16]
Area Under the Curve (AUC0-24h) Increased by 26-41% in elderly subjects[16]
Clearance (CL/f) Decreased by 30% in the elderly after weight adjustment[16]
Metabolism Extensive hepatic metabolism[17]
Pharmacodynamic Effects

Clinical studies in hypertensive patients have demonstrated the hemodynamic effects of this compound.

ParameterAcute Effect (24 hours, 2 mg)Long-term Effect (3 weeks, 2-4 mg)
Mean Arterial Pressure ↓ 12% ± 2%[2]↓ 9% ± 2%[2]
Heart Rate ↓ 11% ± 2% (initial)[2]No significant difference from baseline[2]
Cardiac Output ↓ 12% ± 2% (initial)[2]No significant difference from baseline[2]
Systemic Vascular Resistance ↓ 12% ± 5%[2]-
Plasma Renin Activity Significantly reduced[4]Significantly reduced[4]

Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

This assay is the gold standard for quantifying receptor density and ligand affinity.[18]

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for β1- and β2-adrenoceptors.

Materials:

  • Radioligand (e.g., [3H]CGP12177 or [125I]iodocyanopindolol)[15]

  • Cell membranes expressing β1- or β2-adrenoceptors (e.g., from rat brain or heart, or transfected cell lines)[15][19]

  • This compound and its metabolites (unlabeled competing ligands)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation: Homogenize tissues or cells in a buffer and centrifuge to isolate the membrane fraction.[20]

  • Incubation: Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled competing ligand (this compound or its metabolites).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of β-adrenoceptor activation or inhibition.

Objective: To assess the effect of this compound on adenylyl cyclase activity, which is downstream of β-adrenoceptor signaling.

Materials:

  • Cell membranes with β-adrenoceptors

  • This compound

  • β-adrenoceptor agonist (e.g., isoproterenol)

  • ATP (substrate)

  • [α-32P]ATP (tracer)

  • Incubation buffer with cofactors (e.g., MgCl2)

  • Dowex and Alumina columns for chromatography[21]

Methodology:

  • Pre-incubation: Pre-incubate the cell membranes with this compound at various concentrations.

  • Stimulation: Add a β-adrenoceptor agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity.

  • Enzymatic Reaction: Initiate the reaction by adding ATP and [α-32P]ATP. Incubate at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Separation of cAMP: Separate the generated [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and Alumina column chromatography.[21]

  • Quantification: Measure the radioactivity of the eluted [32P]cAMP.

  • Data Analysis: Plot the adenylyl cyclase activity against the concentration of this compound to determine its inhibitory effect.

Visualizations

Signaling Pathways and Experimental Workflows

Bopindolol_Metabolism This compound This compound (Prodrug) Hydrolysis Rapid Hydrolysis (in vivo) This compound->Hydrolysis Metabolite1 Active Metabolite (18-502) Hydrolysis->Metabolite1 Metabolite2 Active Metabolite (20-785) Hydrolysis->Metabolite2 Beta_Adrenergic_Signaling cluster_cell Cell Membrane BetaReceptor β-Adrenoceptor G_Protein Gs Protein BetaReceptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., ↑ Heart Rate) PKA->Response phosphorylates targets leading to This compound This compound This compound->BetaReceptor antagonizes Agonist Agonist (e.g., Norepinephrine) Agonist->BetaReceptor activates Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes start->prep incubate Incubate Membranes with Radioligand and varying concentrations of this compound prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter count Quantify Radioactivity of Bound Ligand filter->count analyze Analyze Data (IC50, Ki calculation) count->analyze end End analyze->end

References

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Bopindolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity (ISA) of Bopindolol, a non-selective β-adrenoceptor antagonist. This compound, a prodrug that is rapidly metabolized to its active form, distinguishes itself from many other beta-blockers by possessing partial agonist activity. This guide delves into the quantitative measures of its receptor binding and physiological effects, details the experimental protocols used for its characterization, and visualizes the underlying molecular pathways.

Quantitative Data Summary

The intrinsic sympathomimetic activity of this compound and its metabolites is a result of their interaction with β-adrenergic receptors. The following tables summarize the key quantitative data that define this pharmacological property.

Table 1: β-Adrenoceptor Binding Affinities (pKi)

The binding affinity of a compound for its receptor is a primary determinant of its potency. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

Compoundβ1-Adrenoceptor (pKi)β2-Adrenoceptor (pKi)Tissue/Cell ModelReference
This compound7.44 ± 0.12-COS-7 cells[1]
Metabolite 18-5029.38 ± 0.31-COS-7 cells[1]
Metabolite 20-7856.65 ± 0.16-COS-7 cells[1]
Propranolol (Reference)9.02 ± 0.04-COS-7 cells[1]
Pindolol (Reference)8.17 ± 0.15-COS-7 cells[1]

Note: A comprehensive study providing pKi values for the β2-adrenoceptor for all listed compounds in the same experimental setup was not identified.

Table 2: Antagonistic Potency (pA2) in Functional Assays

The pA2 value is a measure of the antagonistic potency of a drug in a functional assay. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

Compoundβ1-Adrenoceptor (pA2) (Isolated Atria)β2-Adrenoceptor (pA2) (Isolated Trachea)Reference
This compound--[2]
Metabolite 18-502Higher than this compound and 20-785Higher than this compound and 20-785[2]
Metabolite 20-785--[2]

Note: Specific pA2 values for this compound and its metabolites were described as higher for the active metabolite 18-502, but precise numerical values were not provided in the reference.

Table 3: Hemodynamic Effects of this compound in Hypertensive Patients

The intrinsic sympathomimetic activity of this compound manifests in its distinct hemodynamic profile compared to β-blockers lacking ISA.

ParameterConditionDosageChange from BaselineReference
Heart RateAcute (initial response)2 mg orally-11% ± 2%[3]
Cardiac OutputAcute (initial response)2 mg orally-12% ± 2%[3]
Mean Arterial Pressure24 hours post-dose2 mg orally-12% ± 2%[3]
Systemic Vascular Resistance24 hours post-dose2 mg orally-12% ± 5%[3]
Heart RateLong-term (3 weeks)2-4 mg/dayNo significant difference from baseline[3]
Mean Arterial PressureLong-term (3 weeks)2-4 mg/day-9% ± 2%[3]

Experimental Protocols

The characterization of this compound's intrinsic sympathomimetic activity relies on a combination of in vitro and in vivo experimental models.

Radioligand Binding Assay for β-Adrenoceptor Affinity

This assay determines the affinity of this compound and its metabolites for β1- and β2-adrenoceptors.

Objective: To quantify the binding affinity (Ki) of test compounds to β-adrenergic receptor subtypes.

Materials:

  • Membrane preparations from COS-7 cells transiently expressing human β1- or β2-adrenoceptors.

  • Radioligand: [3H]CGP-12177 or [125I]Iodocyanopindolol ([125I]ICYP).

  • Test compounds: this compound, Metabolite 18-502, Metabolite 20-785, Propranolol (reference antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture COS-7 cells and transfect with plasmids encoding the desired β-adrenoceptor subtype. Harvest cells and prepare membrane fractions by homogenization and centrifugation.

  • Binding Reaction: In a multi-well plate, incubate a constant concentration of the radioligand with varying concentrations of the unlabeled test compound and a fixed amount of membrane protein in the binding buffer.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay in Isolated Guinea Pig Atria and Trachea

This ex vivo method assesses the functional consequences of β-adrenoceptor binding, including both antagonistic and partial agonistic effects.

Objective: To determine the pA2 value (antagonistic potency) and to observe any positive chronotropic or inotropic effects (ISA) of the test compounds.

Materials:

  • Male guinea pigs.

  • Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2).

  • Isoproterenol (full β-adrenoceptor agonist).

  • Test compounds: this compound, Metabolite 18-502, Metabolite 20-785.

  • Organ bath setup with force-displacement transducers.

Procedure for Isolated Atria (β1-adrenoceptor activity):

  • Tissue Preparation: Euthanize a guinea pig and rapidly excise the heart. Isolate the atria and suspend them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Stabilization: Allow the atria to equilibrate for a period (e.g., 60 minutes) under a resting tension.

  • ISA Assessment: Add cumulative concentrations of the test compound to the organ bath and record any changes in the rate and force of atrial contraction. An increase in these parameters indicates intrinsic sympathomimetic activity.

  • Antagonism Assessment: In separate experiments, after a pre-incubation period with a fixed concentration of the test compound, generate a cumulative concentration-response curve for the full agonist isoproterenol.

  • Data Analysis: Compare the concentration-response curves of isoproterenol in the absence and presence of the antagonist to determine the dose ratio. Calculate the pA2 value from Schild plot analysis.

Procedure for Isolated Trachea (β2-adrenoceptor activity):

  • Tissue Preparation: Isolate the trachea and prepare a chain of tracheal rings. Suspend the tracheal chain in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Contraction Induction: Induce a sustained contraction of the tracheal smooth muscle with an agent like histamine or carbachol.

  • ISA Assessment: Add cumulative concentrations of the test compound and observe for any relaxation of the pre-contracted trachea.

  • Antagonism Assessment: After pre-incubation with the test compound, generate a cumulative concentration-response curve for the relaxant effect of isoproterenol.

  • Data Analysis: As with the atrial preparation, calculate the pA2 value from the shift in the isoproterenol concentration-response curve.

In Vivo Assessment in the Pithed Rat Model

The pithed rat model is a classic in vivo preparation for studying the effects of drugs on the cardiovascular system in the absence of central nervous system reflexes.

Objective: To evaluate the direct effects of this compound and its metabolites on heart rate (a measure of ISA) in an in vivo setting.

Materials:

  • Male rats.

  • Anesthetics.

  • Pithing rod.

  • Apparatus for artificial respiration.

  • System for continuous blood pressure and heart rate monitoring.

  • Test compounds: this compound, Metabolite 18-502, Metabolite 20-785.

  • Propranolol (for confirming β-adrenoceptor-mediated effects).

Procedure:

  • Animal Preparation: Anesthetize the rat and insert a tracheal cannula for artificial respiration.

  • Pithing: Pass a pithing rod through the orbit and down the spinal canal to destroy the central nervous system.

  • Instrumentation: Cannulate a carotid artery for blood pressure measurement and a jugular vein for drug administration.

  • Stabilization: Allow the preparation to stabilize.

  • Drug Administration: Administer increasing doses of the test compound intravenously and record the changes in heart rate. An increase in heart rate is indicative of intrinsic sympathomimetic activity.[4]

  • Confirmation of Mechanism: In a separate group of animals, pre-treat with propranolol before administering the test compound. Inhibition of the heart rate increase confirms that the effect is mediated by β-adrenoceptors.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and an experimental workflow.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Partial Agonist) Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Binds G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Beta-adrenergic receptor signaling pathway activated by this compound.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Membranes (e.g., from COS-7 cells expressing β-receptors) start->prepare_membranes incubate Incubate Membranes with Radioligand and this compound (varying concentrations) prepare_membranes->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Count Radioactivity wash->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

References

Bopindolol as a Prodrug of Pindolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bopindolol is a long-acting, non-selective β-adrenoceptor antagonist utilized in the management of hypertension and angina pectoris. It functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, pindolol. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism as a prodrug, comparative pharmacokinetics and pharmacodynamics with pindolol, and the experimental methodologies employed to characterize its profile.

Introduction

This compound was developed to improve upon the pharmacokinetic profile of its active counterpart, pindolol, a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA).[1][2] By functioning as a prodrug, this compound provides a longer duration of action, allowing for once-daily administration and potentially improving patient compliance.[2] This document will delve into the scientific foundation of this compound's prodrug nature, presenting key data and experimental designs relevant to its development and study.

Mechanism of Action and Metabolic Conversion

This compound itself is an ester derivative of pindolol and possesses weak affinity for β-adrenergic receptors. Its therapeutic effects are attributable to its active metabolite, pindolol. Following oral administration, this compound is rapidly and extensively absorbed and then undergoes hydrolysis, primarily in the liver, to form pindolol.[1][3] Pindolol is a potent, non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 receptors.[4] It also exhibits intrinsic sympathomimetic activity (ISA), which means it can cause a low level of receptor stimulation, resulting in a smaller reduction in resting heart rate compared to beta-blockers without ISA.[5]

The metabolic conversion of this compound to pindolol is a critical step for its pharmacological activity. This biotransformation is responsible for the delayed onset but prolonged duration of action observed with this compound compared to immediate-release pindolol.[1]

Metabolic_Conversion_of_this compound This compound This compound (Prodrug) Pindolol Pindolol (Active Metabolite) This compound->Pindolol Hydrolysis (e.g., in Liver) Receptors β-Adrenergic Receptors (β1 and β2) Pindolol->Receptors Antagonism with ISA Effect Therapeutic Effect (e.g., Antihypertensive) Receptors->Effect Signal Transduction Blockade

Caption: Metabolic activation of this compound to its active form, pindolol.

Pharmacokinetic Profile: this compound vs. Pindolol

The prodrug strategy significantly alters the pharmacokinetic profile of the active moiety, pindolol. The following tables summarize key pharmacokinetic parameters for both orally administered this compound (measured as its active metabolite, hydrolyzed this compound/pindolol) and orally administered pindolol. It is important to note that direct head-to-head comparative studies are limited, and data is compiled from various sources.

Table 1: Comparative Pharmacokinetic Parameters
ParameterThis compound (as hydrolyzed pindolol)Pindolol
Bioavailability ~70%[6]50% to 95%[3][7]
Time to Peak Plasma Concentration (Tmax) ~3 hours[6]1 to 2 hours[4][7]
Peak Plasma Concentration (Cmax) Dose-dependent~33.1 ng/mL (5 mg dose)[4]
Elimination Half-life (t½) ~4-5 hours (initial phase), with indications of a longer terminal phase of ~8 hours[6][8]3 to 4 hours[4]
Duration of Action > 24 hours[2]Shorter, requiring more frequent dosing[4]

Pharmacodynamic Effects: Assessing Beta-Blockade

The primary pharmacodynamic effect of this compound, via its conversion to pindolol, is the blockade of β-adrenoceptors. This is clinically manifested as a reduction in heart rate and blood pressure, particularly during exercise.[9] The intrinsic sympathomimetic activity of pindolol results in less pronounced bradycardia at rest compared to non-ISA beta-blockers.[5]

Table 2: Comparative Pharmacodynamic Effects
EffectThis compoundPindolol
Onset of Action Slower[1]Faster[4]
Duration of Beta-Blockade Sustained for over 24 hours[2]Shorter, dose-dependent[10]
Effect on Resting Heart Rate Smaller reduction due to ISA[5]Smaller reduction due to ISA[5]
Effect on Exercise-Induced Tachycardia Significant and prolonged reduction[9]Significant but shorter-lasting reduction[9]

Experimental Protocols

Protocol for In Vivo Assessment of this compound as a Prodrug

This protocol outlines a general procedure for a clinical trial designed to evaluate the pharmacokinetics and pharmacodynamics of this compound in comparison to pindolol.

Experimental_Workflow_Prodrug_Assessment cluster_0 Phase 1: Subject Recruitment and Baseline cluster_1 Phase 2: Drug Administration (Crossover Design) cluster_2 Phase 3: Pharmacokinetic Sampling cluster_3 Phase 4: Pharmacodynamic Assessment Recruitment Healthy Volunteers (N=X, specified inclusion/exclusion criteria) Baseline Baseline Measurements: - ECG - Blood Pressure - Heart Rate Recruitment->Baseline Bopindolol_Admin Oral Administration of this compound (e.g., 1 mg) Washout_1 Washout Period (e.g., 1 week) Bopindolol_Admin->Washout_1 PK_Sampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 12, 24, 48h post-dose) Bopindolol_Admin->PK_Sampling Exercise_Test Standardized Exercise Test (e.g., Treadmill or Bicycle Ergometer) Bopindolol_Admin->Exercise_Test Isoprenaline_Challenge Isoprenaline Challenge (Incremental IV Infusion) Bopindolol_Admin->Isoprenaline_Challenge Pindolol_Admin Oral Administration of Pindolol (e.g., 5 mg) Washout_1->Pindolol_Admin Pindolol_Admin->PK_Sampling Pindolol_Admin->Exercise_Test Pindolol_Admin->Isoprenaline_Challenge Plasma_Processing Plasma Separation and Storage (-80°C) PK_Sampling->Plasma_Processing Drug_Quantification LC-MS/MS Quantification of This compound and Pindolol Plasma_Processing->Drug_Quantification PD_Measurements Continuous ECG and Blood Pressure Monitoring Exercise_Test->PD_Measurements Isoprenaline_Challenge->PD_Measurements

Caption: A generalized workflow for a clinical study comparing this compound and pindolol.

Analytical Methodology: Quantification of this compound and Pindolol

Objective: To simultaneously measure the concentrations of this compound and its active metabolite, pindolol, in plasma samples.

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of pindolol or another beta-blocker).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the HPLC-MS/MS system.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, pindolol, and the internal standard.

Pharmacodynamic Assessment: Isoprenaline Challenge Protocol

Objective: To quantify the degree of β-adrenoceptor blockade.

Procedure:

  • Subject Preparation: The subject should be in a supine position in a quiet room. An intravenous line is inserted for isoprenaline infusion. Continuous ECG and blood pressure monitoring are initiated.

  • Baseline Measurements: Record baseline heart rate and blood pressure.

  • Isoprenaline Infusion: Begin a continuous intravenous infusion of isoprenaline at a low dose (e.g., 1-2 µ g/min ).[11][12][13]

  • Dose Titration: Increase the infusion rate of isoprenaline incrementally at set intervals (e.g., every 3-5 minutes) to achieve a target increase in heart rate (e.g., 25 beats per minute above baseline).[11]

  • Post-Drug Assessment: After administration of the beta-blocker (this compound or pindolol), repeat the isoprenaline challenge at various time points.

  • Data Analysis: The dose of isoprenaline required to produce the target heart rate increase is determined before and after beta-blocker administration. The dose-ratio (post-drug dose / pre-drug dose) is calculated to quantify the degree of beta-blockade.

Signaling Pathway

Pindolol, the active metabolite of this compound, exerts its effect by blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors. This antagonism prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP) and subsequent downstream signaling cascades that lead to increased heart rate and contractility.

Beta_Adrenergic_Signaling_Pathway Catecholamines Catecholamines (Adrenaline, Noradrenaline) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Activates G_Protein Gs Protein BetaReceptor->G_Protein Activates Pindolol Pindolol (from this compound) Pindolol->BetaReceptor Blocks AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (Increased Heart Rate, Increased Contractility) PKA->CellularResponse Phosphorylates Target Proteins

Caption: Simplified signaling pathway of β-adrenergic receptor activation and its blockade by pindolol.

Conclusion

This compound serves as an effective prodrug for pindolol, offering the therapeutic benefits of a non-selective beta-blocker with intrinsic sympathomimetic activity in a long-acting formulation. Its pharmacokinetic profile, characterized by a slower onset and prolonged duration of action compared to pindolol, makes it a valuable option for the management of chronic cardiovascular conditions. The experimental protocols and data presented in this guide provide a technical foundation for researchers and drug development professionals working with this and similar prodrug candidates.

References

Bopindolol's Interaction with Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bopindolol is a non-selective β-adrenoceptor antagonist recognized for its prolonged therapeutic effects, primarily in the management of hypertension.[1][2] Beyond its well-characterized interaction with β-adrenoceptors, this compound and its active metabolites exhibit significant engagement with the serotonergic system, particularly with the 5-HT1A and 5-HT1B receptor subtypes.[1][3] This interaction is of considerable interest as it may contribute to the drug's overall pharmacological profile and suggests potential for novel therapeutic applications. This technical guide provides an in-depth overview of the interaction of this compound and its related compounds with serotonin receptors, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

This compound itself is a prodrug that is metabolized to active compounds, with the major active metabolite being 18-502.[4][5] Much of the research on the serotonergic activity of this class of drugs has been conducted on pindolol, a structurally related compound. This compound is a derivative of pindolol, and therefore, the data on pindolol's interaction with serotonin receptors serves as a valuable surrogate for understanding the active principles of this compound.[6]

Quantitative Analysis of Receptor Binding and Functional Activity

The interaction of this compound, its metabolites, and the related compound pindolol with serotonin receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional potency (IC50) data available.

Table 1: Binding Affinity (Ki) of Pindolol for Serotonin Receptors

CompoundReceptor SubtypeKi (nM)Species/TissueReference
(-)-Pindolol5-HT1A6.4Human (recombinant, CHO cells)[7]
(+/-)-Pindolol5-HT1A8.9Not Specified[8]
(+/-)-Pindolol5-HT1BNot SpecifiedNot Specified[8]

Table 2: Functional Potency (IC50) of Pindolol at Serotonin Receptors

CompoundReceptor SubtypeIC50 (nM)Assay TypeSpecies/TissueReference
(+/-)-Pindolol5-HT1A8.9Not SpecifiedNot Specified[8]
(+/-)-Pindolol5-HT1B6.8Not SpecifiedNot Specified[8]

Table 3: Comparative Affinity of this compound and its Metabolites for Serotonin Receptors

CompoundReceptor SubtypeRelative Affinity (pKi)NotesReference
18-5025-HT1A> this compound > 20-785Rank order of affinity[9]
18-5025-HT1BHigher than this compound and 20-785[4][10]

Functional Characterization

Studies have characterized pindolol as a partial agonist at the 5-HT1A receptor, with an intrinsic activity of 20-25% relative to the full agonist serotonin.[11] This partial agonism, coupled with its antagonist properties at higher concentrations, contributes to its complex pharmacological profile. At presynaptic 5-HT1A autoreceptors, which function to inhibit serotonin release, pindolol acts as an antagonist. This action is thought to underlie its ability to accelerate the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression.[11]

Experimental Protocols

The characterization of this compound's interaction with serotonin receptors relies on a variety of established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its metabolites for 5-HT1A and 5-HT1B receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells transfected with the human 5-HT1A or 5-HT1B receptor).

  • Radioligand: [3H]8-OH-DPAT (for 5-HT1A) or [125I]iodocyanopindolol (for 5-HT1B).

  • Test compounds: this compound, 18-502, 20-785.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Workflow for a Radioligand Binding Assay
GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest, providing information on the agonist or antagonist nature of a compound.

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of this compound and its metabolites at 5-HT1A and 5-HT1B receptors.

Materials:

  • Cell membranes expressing the target receptor.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Test compounds.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP in the assay buffer.

  • Initiation: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation Preincubation Pre-incubation with GDP Membranes->Preincubation GTPgS [35S]GTPγS Incubation Incubation with [35S]GTPγS GTPgS->Incubation Compound Test Compound Compound->Preincubation Preincubation->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting EC50 EC50/IC50 Determination Counting->EC50

Workflow for a GTPγS Binding Assay

Signaling Pathways

This compound's interaction with 5-HT1A and 5-HT1B receptors modulates downstream signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

G This compound This compound (as Pindolol - Partial Agonist) Receptor 5-HT1A Receptor This compound->Receptor G_protein Gi/o Protein Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AdenylylCyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases Activity Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Leads to

5-HT1A Receptor Signaling Pathway
5-HT1B Receptor Signaling

Similar to the 5-HT1A receptor, the 5-HT1B receptor is also coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a reduction in cAMP and PKA activity. A key function of presynaptic 5-HT1B autoreceptors is the inhibition of neurotransmitter release, including serotonin itself, through the modulation of ion channel activity.

G This compound This compound (Antagonist) Receptor 5-HT1B Receptor This compound->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits NeurotransmitterRelease Neurotransmitter Release G_protein->NeurotransmitterRelease Inhibits cAMP cAMP AdenylylCyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases Activity

5-HT1B Receptor Signaling Pathway

Conclusion

This compound, through its active metabolites, demonstrates a significant interaction with 5-HT1A and 5-HT1B serotonin receptors, acting as a partial agonist at the former and an antagonist at the latter. This serotonergic activity, in addition to its primary β-blocking effects, contributes to its overall pharmacological profile and opens avenues for further investigation into its therapeutic potential in conditions where modulation of the serotonin system is beneficial. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the complex pharmacology of this compound.

References

Bopindolol's Impact on Renin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of bopindolol, a non-selective beta-adrenergic antagonist, on renin secretion. This compound is a prodrug that is converted to its active metabolite, pindolol. It is known for its long-acting properties, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing actions.[1][2] A key aspect of its antihypertensive mechanism involves the modulation of the renin-angiotensin-aldosterone system (RAAS), primarily through its influence on renin secretion from the juxtaglomerular (JG) cells of the kidney.

Mechanism of Action: Inhibition of Beta-Adrenergically Mediated Renin Release

Renin secretion is significantly regulated by the sympathetic nervous system via beta-1 adrenergic receptors located on the juxtaglomerular cells.[3] Stimulation of these Gs-protein coupled receptors by catecholamines (e.g., norepinephrine and epinephrine) triggers a signaling cascade that leads to renin release.[3][4]

This compound, acting as an antagonist at these beta-1 receptors, inhibits this pathway. By blocking the binding of catecholamines, it prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] This, in turn, downregulates the activity of Protein Kinase A (PKA) and subsequently suppresses the secretion of renin.[2] The inhibition of renin production leads to a decrease in the formation of angiotensin II and aldosterone, resulting in vasodilation and reduced sodium and water retention, which contribute to its antihypertensive effect.[5]

Interestingly, the intrinsic sympathomimetic activity of this compound means that while it blocks the effects of potent catecholamines, it can also cause a low level of receptor activation. This partial agonist activity may counteract the inhibition of renin to some extent when compared to beta-blockers lacking ISA.[6][7] One study in rabbits, for instance, found that pindolol (the active form of this compound) actually increased resting plasma renin activity (PRA), an effect attributed to its ISA.[8][9]

cluster_0 Juxtaglomerular Cell cluster_1 Systemic Effects Catecholamines Catecholamines Beta1_Receptor Beta-1 Adrenergic Receptor (Gs-protein coupled) Catecholamines->Beta1_Receptor Activates This compound This compound This compound->Beta1_Receptor Inhibits AC Adenylyl Cyclase Beta1_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active Activates Renin_Vesicles Renin Storage Vesicles PKA_active->Renin_Vesicles Phosphorylates Renin_Release Renin Release Renin_Vesicles->Renin_Release Promotes Angiotensinogen Angiotensinogen Renin_Release->Angiotensinogen Cleaves Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention

This compound's inhibitory effect on the renin-angiotensin signaling pathway.

Quantitative Data on this compound's Effects on Plasma Renin Activity

The following tables summarize the quantitative data from various studies on the effect of this compound on plasma renin activity (PRA).

Study SubjectThis compound DoseStudy DurationBaseline PRAPost-Treatment PRAPercentage ChangeReference
Hypertensive PatientsMean 2.2 mg/day12 weeksNot specifiedSignificantly reducedNot specified[10][11]
Hypertensive PatientsMean 2.4 mg/day12 weeks2.6 ± 1.7 µg/L/h1.6 ± 0.8 µg/L/h~38.5% decrease[4]
Study SubjectConditionThis compound DoseControl (Isoproterenol-stimulated PRA)This compound + Isoproterenol (PRA)Percentage InhibitionReference
Conscious RatsIsoproterenol-stimulated renin secretion100 µg/kg (IV)105 ± 7 ng/ml/h27 ± 3 ng/ml/h~74.3%[12]
Conscious RatsIsoproterenol-stimulated renin secretion316 µg/kg (Oral)Not specifiedSignificant antagonismNot specified[12]
Study SubjectConditionThis compound DoseEffect on PRAReference
Human VolunteersPassive head-up tilting1-4 mg (single dose)Significant attenuation of the rise in PRA[13]

Experimental Protocols

The methodologies employed in key studies investigating this compound's effect on renin secretion are detailed below.

Clinical Trial in Hypertensive Patients
  • Objective: To assess the long-term effects of this compound on blood pressure and plasma renin activity in patients with essential hypertension.

  • Study Design: A placebo-controlled, single-center study.

  • Participants: Patients with essential or renovascular hypertension.

  • Protocol:

    • Placebo Period: Patients undergo a 4-6 week washout period with a placebo.

    • Treatment Period: this compound is administered once daily for 12 weeks. The initial dose is 1 mg, which is titrated up to 2 mg and then 4 mg at two-week intervals to achieve a target diastolic blood pressure of ≤ 90 mmHg.

    • Data Collection: Blood pressure and heart rate are monitored regularly. Blood samples for plasma renin, catecholamines, and cholesterol are collected during the placebo phase and after 3 months of this compound treatment.

  • Renin Measurement: Plasma renin activity (PRA) is measured. While the specific assay is not always detailed in the clinical summaries, the standard method involves the radioimmunoassay of angiotensin I generated from endogenous angiotensinogen during a timed incubation period.[14][15]

Preclinical Study in Conscious Rats
  • Objective: To investigate the effect of this compound on stimulated renin secretion.

  • Study Design: A controlled animal study.

  • Animals: Conscious rats.

  • Protocol:

    • Stimulation of Renin Secretion: Renin secretion is stimulated by the subcutaneous administration of isoproterenol (a beta-agonist).

    • This compound Administration: this compound is administered either intravenously or orally at various doses prior to isoproterenol stimulation.

    • Blood Sampling: Blood samples are collected to measure plasma renin activity at specific time points after isoproterenol administration.

  • Renin Measurement: Plasma renin activity is determined by measuring the amount of angiotensin I generated per unit of time.

cluster_clinical Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Essential Hypertension) Placebo_Period 4-6 Week Placebo Period Patient_Recruitment->Placebo_Period Baseline_Measurements Baseline Measurements (BP, HR, PRA) Placebo_Period->Baseline_Measurements Treatment_Initiation This compound Treatment Initiation (1 mg/day) Baseline_Measurements->Treatment_Initiation Dose_Titration Dose Titration (2-4 mg/day every 2 weeks) Treatment_Initiation->Dose_Titration Treatment_Continuation 12-Week Treatment Period Dose_Titration->Treatment_Continuation Final_Measurements Final Measurements (BP, HR, PRA) Treatment_Continuation->Final_Measurements Data_Analysis Data Analysis Final_Measurements->Data_Analysis

A typical experimental workflow for a clinical trial of this compound.

Comparative Effects with Other Beta-Blockers

This compound's effect on renin secretion is comparable to other non-selective beta-blockers. Studies on its active metabolite, pindolol, have shown that it lowers PRA to a similar extent as propranolol at equivalent dosages.[16] However, the presence of ISA in this compound may lead to a less pronounced suppression of PRA compared to beta-blockers without ISA, particularly at rest.[7] The clinical significance of this difference in renin suppression among beta-blockers with and without ISA in terms of antihypertensive efficacy is still a subject of discussion.

Conclusion

This compound effectively inhibits renin secretion primarily through the antagonism of beta-1 adrenergic receptors on juxtaglomerular cells. This action is a key component of its antihypertensive effect. The quantitative data from both preclinical and clinical studies consistently demonstrate a significant reduction in plasma renin activity following this compound administration. The detailed experimental protocols provide a framework for future research in this area. The presence of intrinsic sympathomimetic activity adds a layer of complexity to its pharmacological profile, potentially modulating its effect on the renin-angiotensin system compared to other beta-blockers. For researchers and drug development professionals, understanding these nuances is crucial for the strategic development and application of beta-adrenergic antagonists in the management of cardiovascular diseases.

References

Bopindolol: A Technical Examination of Lipophilicity and Membrane-Stabilizing Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of Bopindolol, a non-selective beta-adrenoceptor antagonist, with a specific focus on its lipophilicity and membrane-stabilizing activity. As a prodrug of the active compound Pindolol, this compound's interaction with biological membranes is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of available data, detailed experimental methodologies, and the underlying relationships governing its therapeutic action.

Lipophilicity of this compound

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (log P) is the most common measure of lipophilicity.

Quantitative Data for this compound Lipophilicity
ParameterValueSource
Predicted logP4.45ALOGPS
Predicted logP4.67ChemAxon

Table 1: Predicted Lipophilicity of this compound

These predicted high log P values suggest that this compound is a lipophilic compound, which is consistent with its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for log P Determination

The gold standard for the experimental determination of the octanol-water partition coefficient (log P) is the shake-flask method. This protocol provides a direct measure of a compound's distribution between a non-polar (n-octanol) and a polar (water) phase.

Objective: To determine the partition coefficient (P) of this compound between n-octanol and water.

Materials:

  • This compound

  • n-Octanol (reagent grade, pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glass flasks with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large vessel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.

  • Preparation of this compound Solution: Accurately weigh a known amount of this compound and dissolve it in either the pre-saturated n-octanol or water. The initial concentration should be chosen to ensure accurate quantification in both phases after partitioning.

  • Partitioning:

    • Add a known volume of the this compound solution to a flask.

    • Add a known volume of the other pre-saturated solvent to the same flask. The volume ratio of the two phases can be adjusted depending on the expected log P value.

    • Stopper the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation: After shaking, centrifuge the mixture to ensure complete separation of the n-octanol and water phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and water phases using a validated analytical method.

  • Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. The log P is the base-10 logarithm of P.

    P = [this compound]octanol / [this compound]water

    log P = log10(P)

Membrane-Stabilizing Activity of this compound

Membrane-stabilizing activity (MSA) refers to the ability of a drug to protect cell membranes from damage and lysis. For beta-blockers, this property is thought to contribute to their antiarrhythmic effects. This compound is known to possess membrane-stabilizing properties.[1] In comparative studies, this compound and its active metabolite, 18-502, have been shown to be more potent membrane stabilizers than the well-characterized beta-blocker, propranolol.[2]

Quantitative Data for this compound Membrane-Stabilizing Activity

Currently, specific quantitative data for the membrane-stabilizing activity of this compound, such as IC50 values from hemolysis assays, are not available in the published literature. However, the qualitative assessment of its higher potency compared to propranolol provides a valuable reference point.[2]

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay (Heat-Induced Hemolysis)

The HRBC membrane stabilization assay is a widely used in vitro method to assess the membrane-stabilizing activity of a compound. The principle of this assay is that the test substance can inhibit the hemolysis of red blood cells induced by a stressor, such as heat or a hypotonic solution.

Objective: To evaluate the membrane-stabilizing activity of this compound by measuring its ability to inhibit heat-induced hemolysis of human red blood cells.

Materials:

  • Fresh whole human blood (with anticoagulant)

  • Isotonic saline solution (0.9% NaCl)

  • Phosphate buffered saline (PBS, pH 7.4)

  • This compound solutions of varying concentrations

  • Reference standard (e.g., Diclofenac sodium or Propranolol)

  • Centrifuge

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of HRBC Suspension:

    • Centrifuge fresh whole blood at 3000 rpm for 10 minutes.

    • Discard the supernatant (plasma) and wash the pelleted red blood cells three times with isotonic saline.

    • Resuspend the washed HRBCs in isotonic saline to prepare a 10% (v/v) suspension.

  • Assay Setup:

    • Prepare a series of test tubes for each concentration of this compound, the reference standard, and controls.

    • Test Samples: To each tube, add 1.0 ml of PBS, 2.0 ml of 0.36% hypotonic saline, 0.5 ml of the HRBC suspension, and 0.5 ml of the this compound solution at different concentrations.

    • Control (100% Hemolysis): Add 1.0 ml of PBS, 2.0 ml of distilled water (instead of hypotonic saline), and 0.5 ml of the HRBC suspension.

    • Reference Standard: Prepare tubes with the reference standard at various concentrations in place of the this compound solution.

  • Incubation: Incubate all the tubes in a water bath at 56°C for 30 minutes.

  • Centrifugation: After incubation, cool the tubes and centrifuge at 3000 rpm for 10 minutes.

  • Spectrophotometric Analysis: Carefully collect the supernatant from each tube and measure the absorbance of the released hemoglobin at 560 nm using a UV-Vis spectrophotometer.

  • Calculation of Percent Inhibition of Hemolysis: The percentage of hemolysis inhibition is calculated using the following formula:

    % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

An IC50 value, the concentration of the drug that inhibits 50% of hemolysis, can be determined by plotting the percentage of inhibition against the logarithm of the drug concentration.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the relationship between lipophilicity and membrane interaction, as well as the workflow of the experimental protocols.

Lipophilicity_Membrane_Interaction cluster_drug This compound Properties cluster_membrane Biological Membrane cluster_activity Resulting Activity This compound This compound Lipophilicity High Lipophilicity (logP > 4) This compound->Lipophilicity possesses Penetration Enhanced Membrane Penetration & Interaction Lipophilicity->Penetration facilitates Membrane Cell Membrane (Lipid Bilayer) Stabilization Membrane Stabilization Penetration->Stabilization leads to Shake_Flask_Workflow start Start prep_solvents Prepare Pre-saturated n-Octanol and Water start->prep_solvents prep_drug Prepare this compound Solution in one Phase prep_solvents->prep_drug partition Mix Phases and Shake to Equilibrium prep_drug->partition separate Centrifuge to Separate Phases partition->separate quantify Quantify this compound in Each Phase separate->quantify calculate Calculate log P quantify->calculate end End calculate->end HRBC_Assay_Workflow start Start prep_hrbc Prepare 10% HRBC Suspension start->prep_hrbc setup_assay Set up Test, Control, and Standard Tubes prep_hrbc->setup_assay incubate Incubate at 56°C for 30 minutes setup_assay->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure Measure Absorbance of Supernatant at 560 nm centrifuge->measure calculate Calculate % Inhibition of Hemolysis measure->calculate end End calculate->end

References

Methodological & Application

Bopindolol Dosage for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bopindolol, a non-selective β-adrenergic receptor antagonist, in in vitro studies. This compound is a prodrug that is rapidly metabolized to its active form, pindolol. It exhibits partial agonist activity and is utilized in research to investigate the function and signaling of β-adrenoceptors.

Data Presentation

The following tables summarize the quantitative data for this compound and its metabolites in various in vitro assays. This data is crucial for determining the appropriate concentration range for future experiments.

Table 1: Affinity of this compound and its Metabolites for β-Adrenergic Receptors (Radioligand Binding Assays)

CompoundReceptor SubtypePreparationRadioligandpKi ValueReference
This compoundβ1-AdrenoceptorTransfected COS-7 cells[125I]ICYP7.44 ± 0.12[1]
This compoundβ2-AdrenoceptorTransfected COS-7 cells[125I]ICYPNot specified[1]
Metabolite 18-502β1-AdrenoceptorTransfected COS-7 cells[125I]ICYP9.38 ± 0.31[1]
Metabolite 20-785β1-AdrenoceptorTransfected COS-7 cells[125I]ICYP6.65 ± 0.16[1]
This compoundβ1-AdrenoceptorRat Heart[3H]CGP12177Higher than β2[2]
This compoundβ2-AdrenoceptorRat Brain[3H]CGP12177More selective for β2[2]
Metabolite 18-502β-AdrenoceptorsRat Brain & Heart[3H]CGP12177 / [125I]ICYPNo significant selectivity[2]
Metabolite 20-785β-AdrenoceptorsRat Brain & Heart[3H]CGP12177 / [125I]ICYPNo significant selectivity[2]

pKi is the negative logarithm of the inhibition constant (Ki), indicating the affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity.

Table 2: Antagonistic Potency of this compound and its Metabolites (Isolated Organ Bath Assays)

CompoundTissue PreparationReceptor SubtypeAgonistpA2 ValueReference
This compoundGuinea Pig Atriaβ1-AdrenoceptorIsoproterenolNot specified[2][3]
This compoundGuinea Pig Tracheaβ2-AdrenoceptorIsoproterenolNot specified[2][3]
Metabolite 18-502Guinea Pig Atriaβ1-AdrenoceptorIsoproterenolHigher than this compound[2]
Metabolite 18-502Guinea Pig Tracheaβ2-AdrenoceptorIsoproterenolHigher than this compound[2]
Metabolite 20-785Guinea Pig Atriaβ1-AdrenoceptorIsoproterenolLower than this compound[2]
Metabolite 20-785Guinea Pig Tracheaβ2-AdrenoceptorIsoproterenolLower than this compound[2]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Table 3: Effective Concentration Ranges of this compound in Isolated Guinea Pig Atria [4]

Concentration (mol/L)Effect
10⁻⁹ to 10⁻⁸Rightward shift of the isoprenaline concentration-response curve (competitive antagonism)
10⁻⁷Reduced maximum response to isoprenaline (non-competitive antagonism)

Experimental Protocols

The following are detailed protocols for key in vitro experiments based on the cited literature. These should be adapted as necessary for specific experimental conditions.

Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is designed to determine the affinity (Ki) of this compound for β1 and β2-adrenergic receptors expressed in a cell line.

Materials:

  • Cells expressing the target β-adrenergic receptor subtype (e.g., transfected COS-7 cells)

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., Tris-HCl 50 mM, pH 7.4)

  • Assay buffer (e.g., Tris-HCl 50 mM, MgCl₂ 10 mM, pH 7.4)

  • Radioligand (e.g., [³H]CGP-12177, a hydrophilic β-antagonist)

  • This compound stock solution (in a suitable solvent like DMSO, then diluted in assay buffer)

  • Non-specific binding control (e.g., high concentration of a non-labeled β-blocker like propranolol, 10 µM)

  • Glass fiber filters

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture cells to an appropriate density.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Assay buffer

      • Increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

      • Radioligand at a concentration close to its Kd (e.g., 0.5-2 nM for [³H]CGP-12177).

      • For non-specific binding wells, add the non-specific binding control instead of this compound.

      • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Isolated Organ Bath Assay for Functional Antagonism (Guinea Pig Atria and Trachea)

This protocol is used to determine the functional potency (pA2) of this compound as a β-adrenoceptor antagonist.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂)

  • Isotonic transducer and data acquisition system

  • Isoproterenol (β-agonist) stock solution

  • This compound stock solution

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Dissect the atria (for β1 activity) or trachea (for β2 activity).

    • For atria, isolate the right atrium and mount it in the organ bath under a resting tension of approximately 1 g.

    • For trachea, prepare a zigzag strip or rings and mount in the organ bath under a resting tension of 1-2 g.

    • Allow the tissues to equilibrate in the Krebs-Henseleit solution for at least 60 minutes, with regular washing.

  • Cumulative Concentration-Response Curve for Isoproterenol (Control):

    • Add cumulative concentrations of isoproterenol to the organ bath (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Record the increase in atrial contraction rate (chronotropy) or the relaxation of the pre-contracted tracheal muscle.

    • Wash the tissue thoroughly until it returns to baseline.

  • Determination of Antagonism:

    • Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

    • Repeat the cumulative concentration-response curve for isoproterenol in the presence of this compound.

    • Wash the tissue and repeat the procedure with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of isoproterenol in the presence of this compound to the EC₅₀ of isoproterenol in the absence of this compound.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • The x-intercept of the linear regression line gives the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Mandatory Visualizations

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm B_AR β-Adrenergic Receptor G_Protein Gs Protein B_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to This compound This compound (Antagonist) This compound->B_AR Blocks Agonist Agonist (e.g., Isoproterenol) Agonist->B_AR Activates G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bop Prepare this compound Stock Solution incubation Incubate Membranes with Radioligand and varying concentrations of this compound prep_bop->incubation prep_ligand Prepare Radioligand and Buffers prep_ligand->incubation prep_mem Prepare Cell Membranes prep_mem->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding det_ic50 Determine IC50 calc_binding->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff det_ic50->calc_ki

References

Bopindolol Administration in Animal Models of Hypertension: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Bopindolol is a non-selective β-adrenoceptor antagonist with partial agonist activity, recognized for its long-acting antihypertensive effects.[1][2] It functions as a prodrug, being metabolized to its active form, pindolol.[1] This document provides detailed application notes and protocols for the administration of this compound in animal models of hypertension, primarily focusing on the spontaneously hypertensive rat (SHR) model. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and related compounds.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound administration in hypertensive animal models.

Table 1: Effects of this compound on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)

Animal ModelDoseRoute of AdministrationDuration of TreatmentChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Change in Heart Rate (HR)Reference
Stroke-Prone SHR (SHRSP)~1.4 mg/kg/dayOral (in drinking water)24 weeks (from 8 to 32 weeks of age)Significant reduction (apparent from 14 weeks of age)Not specifiedSignificantly reduced[3]
Pithed Rats3.0 mg/kgNot specifiedAcuteDecrease of ~8 mmHgNot specifiedDose-dependent decrease[4]

Table 2: Comparative Efficacy of this compound and Other Beta-Blockers in Spontaneously Hypertensive Rats (SHR)

DrugDoseRoute of AdministrationDuration of TreatmentChange in Systolic Blood Pressure (SBP)Reference
This compound 1 and 3 mg/kg/dayNot specified12 weeksDose-dependent lowering[5]
Atenolol50 mg/kg/dayNot specified12 weeksLowered[5]
Propranolol60 mg/kg/dayNot specified12 weeksLowered[5]

Experimental Protocols

Animal Model
  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR), particularly the stroke-prone substrain (SHRSP) is a widely accepted model for essential hypertension.[3] Wistar-Kyoto (WKY) rats are typically used as normotensive controls.

  • Age: Treatment is often initiated in young rats (e.g., 8-10 weeks old) before significant end-organ damage occurs, or in older rats with established hypertension.[3][5]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

This compound Formulation and Administration
  • Formulation: this compound is a prodrug of pindolol and is nonpolar and hydrophobic, with low to moderate lipid solubility.[1] While specific vehicle information for animal studies is scarce, this compound can be administered orally. One study administered this compound in tap water.[3] For oral gavage, a common vehicle for hydrophobic compounds is a suspension in 0.5% or 1% methylcellulose. It is crucial to ensure a homogenous suspension before each administration.

  • Dosage: Effective oral doses in SHR models range from approximately 1.4 mg/kg/day when administered in drinking water to 1-3 mg/kg/day when administered directly.[3][5]

  • Route of Administration:

    • Oral (in drinking water): This method is suitable for long-term studies to avoid the stress of repeated handling. The daily dose is calculated based on the average water intake of the animals.[3]

    • Oral Gavage: This method ensures accurate dosing. A stainless steel or flexible plastic gavage needle of appropriate size for the rat should be used. The volume administered should not exceed 10 ml/kg body weight.

Blood Pressure and Heart Rate Measurement
  • Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure and heart rate in conscious rats.

  • Procedure:

    • Acclimatize the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced fluctuations in blood pressure.

    • Place the rat in a restrainer, often warmed to a constant temperature to facilitate the detection of tail pulses.

    • Position an inflatable cuff and a pulse sensor on the rat's tail.

    • Inflate the cuff to occlude the caudal artery and then gradually deflate it.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Heart rate can be determined from the pulse recordings.

    • Multiple readings should be taken for each animal and the average value used.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound is a non-selective beta-1 and beta-2 adrenoceptor antagonist.[6] Its antihypertensive effect is primarily achieved through two main pathways:

  • Cardiac Effect: By blocking β1-adrenergic receptors in the heart, this compound reduces heart rate and cardiac contractility, leading to a decrease in cardiac output and subsequently, blood pressure.[1]

  • Renal Effect: this compound blocks β1- and β2-adrenergic receptors in the juxtaglomerular apparatus of the kidney, which inhibits the release of renin.[1][6][7] This leads to a downregulation of the renin-angiotensin-aldosterone system (RAAS), resulting in decreased angiotensin II-mediated vasoconstriction and reduced aldosterone-induced sodium and water retention.[1]

Bopindolol_Mechanism_of_Action cluster_this compound This compound cluster_Adrenergic_System Adrenergic System cluster_Physiological_Effects Physiological Effects This compound This compound beta1_heart β1-Adrenergic Receptors (Heart) This compound->beta1_heart Blocks beta_kidney β1/β2-Adrenergic Receptors (Kidney) This compound->beta_kidney Blocks cardiac_output Decreased Cardiac Output beta1_heart->cardiac_output Leads to renin_release Decreased Renin Release beta_kidney->renin_release Leads to blood_pressure Decreased Blood Pressure cardiac_output->blood_pressure raas Decreased RAAS Activity renin_release->raas raas->blood_pressure Experimental_Workflow start Start animal_model Select Animal Model (SHR and WKY rats) start->animal_model acclimatization Acclimatization (1-2 weeks) animal_model->acclimatization baseline Baseline Measurements (Blood Pressure, Heart Rate) acclimatization->baseline randomization Randomize into Groups (Vehicle, this compound) baseline->randomization treatment Chronic Treatment (e.g., 4-12 weeks) randomization->treatment monitoring Weekly/Bi-weekly Monitoring (BP, HR, Body Weight) treatment->monitoring terminal Terminal Procedures (Blood/Tissue Collection) treatment->terminal monitoring->treatment analysis Data Analysis terminal->analysis end End analysis->end Beta_Blockade_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular beta_receptor β1-Adrenergic Receptor gs_protein Gs Protein beta_receptor->gs_protein Activates ac Adenylyl Cyclase gs_protein->ac Activates catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta_receptor Activates This compound This compound This compound->beta_receptor Blocks atp ATP camp cAMP atp->camp Converts Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates calcium_channel L-type Ca2+ Channel pka->calcium_channel Phosphorylates calcium_influx Increased Ca2+ Influx calcium_channel->calcium_influx cardiac_effects Increased Heart Rate & Contractility calcium_influx->cardiac_effects

References

Bopindolol: Application Notes and Protocols for Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bopindolol is a non-selective β-adrenergic receptor antagonist with partial agonist activity (also known as intrinsic sympathomimetic activity - ISA).[1][2] It is a prodrug that is rapidly metabolized to its active form.[3] Its long duration of action allows for once-daily dosing.[4] this compound's unique pharmacological profile, combining β-blockade with mild sympathomimetic effects, makes it a valuable tool for studying various cardiovascular disease models, particularly hypertension and myocardial ischemia.[1][5] These application notes provide detailed protocols and quantitative data for the use of this compound in preclinical cardiovascular research.

Mechanism of Action

This compound is a non-selective antagonist of β1- and β2-adrenoceptors, with a low affinity for the β3-adrenoceptor subtype.[1] Its primary mechanism involves blocking the effects of catecholamines (epinephrine and norepinephrine) at these receptors, leading to reductions in heart rate, cardiac output, and blood pressure.[3][6] Additionally, this compound interacts with 5-HT receptors.[1] The partial agonist activity of this compound is a key feature, differentiating it from many other beta-blockers.[7]

Data Presentation

Receptor Binding Affinities

The following table summarizes the binding affinities of this compound and its major active metabolite (18-502) for various receptors, presented as pKi and pA2 values. Higher values indicate greater affinity.

CompoundReceptorParameterValueSpeciesReference
This compoundβ1-adrenoceptorpA2-Guinea Pig[7]
pKi-Rat[8]
β2-adrenoceptorpA2-Guinea Pig[7]
pKi-Rat[8]
5-HT1B ReceptorpKi-Rat[8]
Metabolite 18-502β1-adrenoceptorpA2-Guinea Pig[7]
pKi-Rat[8]
β2-adrenoceptorpA2-Guinea Pig[7]
pKi-Rat[8]
5-HT1B ReceptorpKi-Rat[8]

Note: Specific numerical values for pA2 and pKi were not consistently available across the search results in a comparable format. The references indicate that this compound and its metabolite are potent beta-blockers.

In Vivo Hemodynamic Effects

This table outlines the observed effects of this compound on key cardiovascular parameters in different animal models.

Animal ModelDoseRoute of AdministrationEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR)Reference
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)~1.4 mg/kg/dayOral (in drinking water)Significant reductionSignificant reduction[5]
Pithed Rats3.0 mg/kg-Decrease of ~8 mmHg (Diastolic)Dose-dependent decrease[9]
Conscious Normotensive Dogs3-100 µg/kgIntravenousNo significant changeNo effect[10]
Hypertensive Patients2-4 mg/dayOral-9% to -12%-11% (initial)[6]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

Objective: To assess the long-term efficacy of this compound in reducing blood pressure and preventing cardiovascular complications in a genetic model of hypertension.

Materials:

  • Stroke-Prone Spontaneously Hypertensive Rats (SHRSP), male, 8 weeks old.

  • This compound.

  • Drinking water bottles.

  • Tail-cuff plethysmography system for blood pressure measurement.

  • Metabolic cages for urine collection (optional).

  • Standard laboratory animal diet.

Procedure:

  • Acclimatization: Acclimate SHRSP to the housing conditions for at least one week prior to the experiment.

  • Baseline Measurements: At 8 weeks of age, measure and record the baseline systolic blood pressure, diastolic blood pressure, and heart rate of each rat using a tail-cuff system. To minimize stress, acclimate the rats to the measurement procedure for several days before recording baseline data.

  • Group Allocation: Randomly divide the animals into two groups: a control group receiving regular drinking water and a this compound-treated group.

  • Drug Preparation and Administration:

    • Prepare a solution of this compound in tap water. The concentration should be calculated to achieve an approximate daily dose of 1.4 mg/kg, based on the average daily water consumption of the rats.[5]

    • Provide the this compound solution as the sole source of drinking water to the treated group. The control group receives untreated tap water.

    • Measure water intake daily to monitor the actual drug dosage.

  • Monitoring:

    • Measure and record blood pressure and heart rate weekly, starting from the initiation of treatment.

    • Monitor body weight and general health of the animals regularly.

  • Duration: Continue the treatment for a period of 24 weeks (from 8 to 32 weeks of age).[5]

  • Endpoint Analysis:

    • At the end of the study, perform a final measurement of blood pressure and heart rate.

    • Euthanize the animals and perform a histopathological examination of the heart, kidneys, and mesenteric arteries to assess for hypertensive damage, such as myocardial fibrosis, nephrosclerosis, and arteritis.[5]

    • Collect blood samples for analysis of plasma levels of urea nitrogen (BUN), triglycerides, and phospholipids.[5]

Protocol 2: Assessment of Cardioprotective Effects in a Canine Model of Myocardial Ischemia-Reperfusion Injury

Objective: To investigate the ability of this compound to limit myocardial damage following a period of ischemia and subsequent reperfusion.

Materials:

  • Mongrel dogs of either sex.

  • Anesthetic agents (e.g., pentobarbital).

  • Surgical instruments for thoracotomy.

  • Coronary artery occluder.

  • Physiological monitoring equipment (ECG, blood pressure).

  • This compound for intravenous administration.

  • Saline solution (vehicle control).

  • Triphenyltetrazolium chloride (TTC) stain for infarct size measurement.

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the dogs and maintain a stable plane of anesthesia throughout the experiment.

    • Perform a left thoracotomy to expose the heart.

    • Isolate a major coronary artery, typically the left anterior descending (LAD) artery.

    • Place a hydraulic occluder around the LAD for controlled occlusion and reperfusion.

    • Institute continuous monitoring of ECG and arterial blood pressure.

  • Ischemia Induction:

    • Allow the animal to stabilize after surgery.

    • Induce regional myocardial ischemia by inflating the coronary occluder for a predetermined period (e.g., 40-90 minutes). Ischemia is confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardium.

  • Drug Administration:

    • Divide the animals into a control group (receiving intravenous saline) and a this compound-treated group.

    • Administer this compound or saline intravenously at a specified time point, for example, 15 minutes before reperfusion. The exact dose will need to be determined based on preliminary dose-response studies.

  • Reperfusion:

    • After the ischemic period, deflate the occluder to allow reperfusion of the coronary artery.

    • Monitor the animal for reperfusion-induced arrhythmias.

  • Infarct Size Assessment:

    • After a reperfusion period (e.g., 3-6 hours), euthanize the animal.

    • Excise the heart and slice the ventricles transversely.

    • Incubate the heart slices in TTC stain. Viable myocardium will stain red, while the infarcted tissue will remain pale.

    • Quantify the area of infarction as a percentage of the area at risk (the region of the myocardium supplied by the occluded artery).

Visualizations

Signaling Pathways and Experimental Workflows

Bopindolol_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound Beta_AR β1/β2-Adrenergic Receptor This compound->Beta_AR Antagonist G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Produces ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Leads to Contraction Increased Myocardial Contraction Ca_Influx->Contraction Results in Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta_AR Agonist (Blocked by this compound)

Caption: this compound's mechanism of action at the β-adrenergic receptor.

SHRSP_Protocol_Workflow Start Start: SHRSP Rats (8 weeks old) Acclimatization Acclimatization (1 week) Start->Acclimatization Baseline Baseline Measurements (Blood Pressure, Heart Rate) Acclimatization->Baseline Grouping Random Group Allocation Baseline->Grouping Control Control Group (Drinking Water) Grouping->Control Group 1 Treatment This compound Group (~1.4 mg/kg/day in drinking water) Grouping->Treatment Group 2 Monitoring Weekly Monitoring (BP, HR, Body Weight) Control->Monitoring Treatment->Monitoring Endpoint Endpoint (32 weeks of age) Monitoring->Endpoint 24 weeks Analysis Final Measurements & Histopathological Analysis Endpoint->Analysis

Caption: Experimental workflow for SHRSP hypertension study.

Ischemia_Reperfusion_Workflow Start Start: Anesthetized Dog Surgery Surgical Preparation (Thoracotomy, LAD isolation) Start->Surgery Ischemia Induce Myocardial Ischemia (LAD Occlusion) Surgery->Ischemia Drug_Admin Drug Administration (IV) Ischemia->Drug_Admin During Ischemia Control Control Group (Saline) Drug_Admin->Control Treatment This compound Group Drug_Admin->Treatment Reperfusion Reperfusion (Release Occlusion) Control->Reperfusion Treatment->Reperfusion Infarct_Assess Infarct Size Assessment (TTC Staining) Reperfusion->Infarct_Assess End End of Experiment Infarct_Assess->End

Caption: Workflow for myocardial ischemia-reperfusion study in dogs.

References

Application Notes and Protocols for Investigating Beta-Blocker Efficacy Using Bopindolol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bopindolol is a potent, non-selective beta-adrenergic receptor antagonist utilized in the investigation of beta-blocker efficacy due to its distinct pharmacological profile. It functions as a prodrug, rapidly metabolized to its active form, and exhibits a long duration of action, making it suitable for once-daily administration in clinical studies. A key characteristic of this compound is its intrinsic sympathomimetic activity (ISA), which allows it to partially activate beta-adrenergic receptors, potentially mitigating some adverse effects associated with complete beta-blockade. These application notes provide a comprehensive guide for researchers employing this compound as a tool to study beta-blocker pharmacology and therapeutic effects.

Mechanism of Action

This compound exerts its effects primarily through competitive, non-selective antagonism of β1 and β2-adrenergic receptors. This blockade inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to reduced heart rate, myocardial contractility, and blood pressure. Concurrently, its intrinsic sympathomimetic activity results in a low level of receptor stimulation. This compound has also been noted to interact with serotonin 5-HT1A receptors, which may contribute to its overall pharmacological profile.

cluster_0 This compound's Dual Action at Beta-Adrenergic Receptor This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Binds to Antagonism Antagonism (Blockade of Catecholamine Binding) BetaReceptor->Antagonism ISA Intrinsic Sympathomimetic Activity (Partial Agonism) BetaReceptor->ISA PhysiologicalResponse Reduced Sympathetic Physiological Response Antagonism->PhysiologicalResponse ModulatedResponse Modulated Basal Receptor Activity ISA->ModulatedResponse cluster_1 Radioligand Binding Assay Workflow A Prepare Membranes (e.g., from transfected cells or tissue homogenates) B Incubate Membranes with Radioligand (e.g., [3H]CGP-12177) & varying concentrations of this compound A->B C Separate Bound and Free Radioligand (e.g., via filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC50 and calculate Ki) D->E cluster_2 In Vivo Hemodynamic Assessment Workflow A Anesthetize and Instrument Animal (e.g., dog) B Record Baseline Hemodynamic Parameters A->B C Administer this compound (intravenously) B->C D Administer Isoproterenol Challenge C->D E Continuously Monitor and Record Hemodynamic Changes D->E F Data Analysis E->F cluster_3 Clinical Trial Workflow for Hypertension A Patient Recruitment (Mild to Moderate Hypertension) B Placebo Run-in Period A->B C Randomization to Treatment Groups (Placebo, this compound doses) B->C D Treatment Period (e.g., 12 weeks) C->D E Regular Monitoring of BP, HR, and Adverse Events D->E F Final Assessment and Data Analysis E->F

Bopindolol in Coronary Artery Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bopindolol, a non-selective beta-adrenergic receptor antagonist with partial agonist activity, in the context of coronary artery disease (CAD) research. This document includes summaries of quantitative data from clinical and preclinical studies, detailed experimental protocols for key research models, and visualizations of relevant signaling pathways.

Mechanism of Action and Pharmacological Properties

This compound is a prodrug that is rapidly metabolized to its active form, 18-502. It functions as a non-selective antagonist of both β1 and β2-adrenergic receptors, while also possessing intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][2] In the context of coronary artery disease, its therapeutic effects are primarily attributed to the reduction of myocardial oxygen demand. This is achieved through the negative chronotropic (heart rate reduction) and inotropic (reduction of contractility) effects mediated by β1-adrenoceptor blockade in the heart.[3][4] The partial agonist activity may mitigate some of the negative side effects associated with complete beta-blockade, such as excessive bradycardia.

The active metabolite, 18-502, is a potent beta-blocker and has been shown to be significantly more potent than propranolol in inhibiting isoproterenol-induced tachycardia and increases in myocardial oxygen consumption.[5][6] Furthermore, both this compound and its metabolite 18-502 have demonstrated antioxidant properties, including the ability to inhibit lipid peroxidation and scavenge free radicals, which may contribute to their cardioprotective effects in ischemic conditions.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative effects of this compound in patients with coronary artery disease, primarily those with chronic stable angina pectoris.

Table 1: Hemodynamic Effects of this compound in Patients with Angina Pectoris

ParameterThis compound TreatmentAtenolol TreatmentPlaceboReference(s)
Resting Heart Rate (beats/min) ↓ from 64 to 56 (13% reduction)↓ from 62 to 47 (24% reduction)No significant change[7]
55.8963.38-[1]
Mean Blood Pressure No significant reductionSignificant reductionNo significant change[7]
Rate-Pressure Product Reduced, but effect lessened over timePersistently reduced (30% at 24 hours)No significant change[7]
Lower than atenolol group--[1]
Left Ventricular End-Diastolic Diameter Tended to decreaseTended to increase-[7]
Left Ventricular End-Systolic Diameter Tended to decreaseTended to increase-[7]
Fractional Shortening IncreasedNo influence-[7]
Ejection Fraction IncreasedNo influence-[7]

Table 2: Anti-anginal Effects of this compound in Patients with Chronic Stable Angina

ParameterThis compound TreatmentAtenolol TreatmentDiltiazem TreatmentPlaceboReference(s)
Frequency of Anginal Attacks (per week) ↓ from 5.4 to 0.5 (with 2 mg dose)--5.1[8][9]
2.453.29--[1]
--↓ by 1.65 episodes/month-[10]
Maximum Tolerated Exercise (seconds) ↑ from 519 to 758 (with 2 mg dose)--508[8][9]
Mean Exercise Time ↑ by 25%↑ by 22%--[11]
Time to Angina ↑ by 27%↑ by 25%--[11]
Time to 1mm ST-segment Depression ↑ by 32%↑ by 20%--[11][12]

Experimental Protocols

In Vivo Model: Coronary Artery Occlusion in a Canine Model

This protocol describes a method to induce myocardial ischemia and assess the effects of this compound, based on methodologies reported in the literature.[3][13]

Objective: To evaluate the anti-ischemic effects of this compound during acute myocardial ischemia.

Materials:

  • Mongrel dogs of either sex.

  • Pentobarbital sodium for anesthesia.

  • Surgical instruments for thoracotomy.

  • Ventilator.

  • ECG and blood pressure monitoring equipment.

  • Flow probe for measuring coronary blood flow.

  • Tissue pH monitor.

  • This compound solution for intravenous administration.

  • Saline solution (vehicle control).

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the dog with an appropriate dose of pentobarbital sodium.

    • Intubate the animal and provide artificial respiration with a ventilator.

    • Perform a left thoracotomy to expose the heart.

    • Isolate a segment of the left anterior descending (LAD) coronary artery.

    • Place a flow probe around the LAD to measure coronary blood flow.

    • Insert a tissue pH monitor into the myocardial region supplied by the LAD.

    • Monitor ECG and arterial blood pressure continuously.

  • Induction of Myocardial Ischemia:

    • After a stabilization period, partially occlude the LAD to reduce blood flow to approximately one-third of the baseline value.

    • Maintain this partial occlusion for the duration of the experiment.

  • Drug Administration:

    • 30 minutes after the induction of ischemia, administer this compound (e.g., 1 mg/kg) or its active metabolite 18-502 (e.g., 0.5 mg/kg) intravenously. A control group should receive an equivalent volume of saline.

  • Data Collection and Analysis:

    • Continuously record myocardial pH, heart rate, and blood pressure.

    • Monitor ECG for any ischemic changes (e.g., ST-segment elevation).

    • Analyze the data to compare the changes in myocardial pH, heart rate, and blood pressure between the this compound-treated and control groups.

G cluster_prep Surgical Preparation cluster_ischemia Ischemia Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Anesthesia Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Isolation LAD_Isolation Thoracotomy->LAD_Isolation LAD_Occlusion Partial LAD Occlusion LAD_Isolation->LAD_Occlusion 30 min stabilization Drug_Admin IV this compound/Metabolite or Saline LAD_Occlusion->Drug_Admin 30 min post-occlusion Data_Collection Record pH, HR, BP, ECG Drug_Admin->Data_Collection Analysis Compare Treatment vs. Control Data_Collection->Analysis

Experimental workflow for the in vivo canine model of coronary artery occlusion.

Ex Vivo Model: Isolated Perfused Rat Heart (Langendorff Model)

This protocol outlines a method for assessing the cardioprotective effects of this compound in an ex vivo model of ischemia-reperfusion injury.[4][14][15][16][17][18]

Objective: To determine the effect of this compound on myocardial function and infarct size following ischemia-reperfusion.

Materials:

  • Male Sprague-Dawley rats.

  • Heparin.

  • Anesthetic (e.g., pentobarbital).

  • Langendorff apparatus.

  • Krebs-Henseleit buffer, oxygenated (95% O2, 5% CO2).

  • Intraventricular balloon catheter and pressure transducer.

  • Triphenyltetrazolium chloride (TTC) solution (1%).

  • Formalin (10%).

  • This compound solution.

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize the rat and administer heparin.

    • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

    • Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

    • Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.

  • Stabilization and Ischemia-Reperfusion:

    • Allow the heart to stabilize for a period (e.g., 20 minutes).

    • For the this compound-treated group, add this compound to the perfusion buffer at the desired concentration.

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Initiate reperfusion by restoring the flow of the perfusion buffer for a specified duration (e.g., 120 minutes).

  • Assessment of Myocardial Function:

    • Continuously record left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.

    • Calculate the rate-pressure product (RPP = LVDP x Heart Rate).

  • Infarct Size Measurement:

    • At the end of reperfusion, freeze the heart and slice it into transverse sections.

    • Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. Viable tissue will stain red, while infarcted tissue will remain pale.[2][7][19][20][21]

    • Fix the slices in 10% formalin.

    • Image the slices and use planimetry software to quantify the infarct area as a percentage of the total ventricular area.

G Heart_Isolation Heart Isolation & Cannulation Stabilization Stabilization (20 min) Heart_Isolation->Stabilization Bopindolol_Treatment This compound Administration Stabilization->Bopindolol_Treatment Ischemia Global Ischemia (30 min) Bopindolol_Treatment->Ischemia Reperfusion Reperfusion (120 min) Ischemia->Reperfusion Functional_Assessment Functional Assessment (LVDP, HR, RPP) Reperfusion->Functional_Assessment Infarct_Staining TTC Staining for Infarct Size Reperfusion->Infarct_Staining

Workflow for the isolated perfused rat heart (Langendorff) experiment.

Signaling Pathways

This compound exerts its effects by modulating the β-adrenergic signaling pathways in cardiac cells.

β1-Adrenergic Receptor Signaling in Cardiomyocytes

The primary therapeutic effect of this compound in coronary artery disease stems from its antagonism of β1-adrenergic receptors in cardiomyocytes. This pathway is central to regulating cardiac contractility and heart rate.[3][22][23][24][25]

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Antagonizes Norepinephrine Norepinephrine Norepinephrine->Beta1_AR Activates G_protein Gs Protein Beta1_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx ↑ Ca2+ Influx Calcium_Channels->Calcium_Influx Contractility ↑ Contractility Calcium_Influx->Contractility Heart_Rate ↑ Heart Rate Calcium_Influx->Heart_Rate

β1-Adrenergic signaling in cardiomyocytes and the antagonistic action of this compound.

β2-Adrenergic Receptor Signaling in Cardiac Fibroblasts

This compound's non-selective nature means it also blocks β2-adrenergic receptors. In cardiac fibroblasts, β2-adrenergic stimulation can lead to proliferation and the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6), contributing to cardiac remodeling.[8][26][27][28][29] By blocking this pathway, this compound may have additional effects on the cardiac tissue microenvironment.

G cluster_membrane Cardiac Fibroblast Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Antagonizes Norepinephrine Norepinephrine Norepinephrine->Beta2_AR Activates G_protein Gs Protein Beta2_AR->G_protein Activates ERK12 ERK1/2 G_protein->ERK12 Activates IL6_Secretion ↑ IL-6 Secretion ERK12->IL6_Secretion Proliferation ↑ Proliferation IL6_Secretion->Proliferation

β2-Adrenergic signaling in cardiac fibroblasts and the inhibitory effect of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bopindolol is a non-selective beta-adrenoceptor antagonist recognized for its long-lasting therapeutic effects, primarily in the management of hypertension.[1][2][3] It functions as a prodrug, rapidly metabolizing to its active form, which is structurally related to pindolol.[4] Beyond its primary classification, this compound's pharmacological profile is of significant interest to neuroscientists and drug development professionals due to its dual mechanism of action that implicates it in the modulation of anxiety. This involves not only the blockade of β-adrenergic receptors but also interaction with the serotonergic system, specifically 5-HT1A receptors.[4][5] This dual activity provides a compelling basis for its investigation as an anxiolytic agent.

Beta-blockers, in general, are known to mitigate the somatic symptoms of anxiety, such as palpitations and tremors, by blocking peripheral adrenergic β-receptors.[6][7] this compound's interaction with 5-HT1A receptors, which are key regulators of mood and anxiety, suggests a more centralized mechanism of action.[5][8] Research indicates that its active metabolite, pindolol, acts as a partial agonist at 5-HT1A receptors.[4][9] This interaction is thought to contribute to its anxiolytic effects, potentially by modulating serotonergic neurotransmission.[8] Clinical and preclinical studies have demonstrated the potential of this compound and its active metabolite in reducing anxiety-like behaviors, making it a valuable tool for research into the neurobiology of anxiety and the development of novel anxiolytic therapies.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's receptor binding affinities and effective dosages observed in research settings.

Table 1: Receptor Binding Affinity of this compound and Related Compounds

CompoundReceptor SubtypeSpecies/TissueAssay MethodKᵢ (nM)pKᵢ (mean ± SEM)Reference(s)
This compoundβ₁-AdrenoceptorCOS-7 CellsRadioligand Binding-7.44 ± 0.12[11]
This compound Metabolite (18-502)β₁-AdrenoceptorCOS-7 CellsRadioligand Binding-9.38 ± 0.31[11]
This compound Metabolite (20-785)β₁-AdrenoceptorCOS-7 CellsRadioligand Binding-6.65 ± 0.16[11]
Pindololβ₁-AdrenoceptorCOS-7 CellsRadioligand Binding-8.17 ± 0.15[11]
(-)-Pindolol5-HT₁ₐCHO Cells (Human recombinant)Radioligand Binding6.4-[9]
(+/-)-Pindolol5-HT₁ₐ (Presynaptic)Human Dorsal RapheAutoradiography ([³H]WAY-100635)8.9 ± 1.1-[12]
(+/-)-Pindolol5-HT₁ₐ (Postsynaptic)Human Hippocampus (CA1)Autoradiography ([³H]WAY-100635)14.4 ± 1.5-[12]
(-)-Pindolol5-HT₁ₐ (Presynaptic)Human Dorsal RapheAutoradiography ([³H]8-OH-DPAT)10.8-[13]
(-)-Pindolol5-HT₁ₐ (Postsynaptic)Human Postsynaptic SitesAutoradiography ([³H]8-OH-DPAT)6.5 - 13.5-[13]

Note: Kᵢ (Inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates a higher affinity. pKᵢ is the negative logarithm of the Kᵢ value.

Table 2: Dosages of this compound and Pindolol in Anxiety-Related Studies

CompoundStudy TypeSpeciesDosageOutcomeReference(s)
This compoundClinicalHuman1 mg / 2 mg (acute)Reduced pre-surgical anxiety scores significantly compared to placebo.[10]
This compoundClinicalHuman0.5 - 4 mg (daily)Successfully reduced symptoms in patients with anxiety.[1]
PindololPreclinicalMouse32 mg/kg (i.p.)Reduced withdrawal-induced anxiety-like behavior in the EPM and Marble-Burying Test.[8]
PindololClinicalHuman2.5 mg (3x daily)Augmented the effects of fluoxetine in treatment-resistant panic disorder.[14]

Signaling Pathways and Mechanisms of Action

This compound's anxiolytic potential stems from its dual interaction with the adrenergic and serotonergic systems. As a β-adrenoceptor antagonist, it blocks the effects of catecholamines like epinephrine, reducing peripheral physiological symptoms of anxiety. Concurrently, its active metabolite acts on 5-HT1A receptors, which are crucial central nervous system targets for modulating mood and anxiety.

Bopindolol_Signaling_Pathway cluster_0 This compound Action cluster_1 Receptor Targets cluster_2 Physiological & Neurochemical Effects cluster_3 Behavioral Outcome This compound This compound (Prodrug) Beta_AR β-Adrenergic Receptors (β1, β2) This compound->Beta_AR Antagonist HT1A_R 5-HT1A Receptors This compound->HT1A_R Partial Agonist (via active metabolite) Physiological Reduced Heart Rate, Tremor & Palpitations Beta_AR->Physiological Neurochemical Modulation of Serotonin Release HT1A_R->Neurochemical Anxiolysis Anxiolysis (Reduction in Anxiety) Physiological->Anxiolysis Neurochemical->Anxiolysis

Caption: this compound's dual-action signaling pathway for anxiolysis.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a specific receptor (e.g., β₁-adrenoceptor or 5-HT₁ₐ receptor) by measuring its ability to compete with a known radioligand.[11][15][16]

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected COS-7 or CHO cells).[11]

  • Radioligand specific for the target receptor (e.g., [³H]CGP12177 for β-adrenoceptors or [³H]WAY-100635 for 5-HT₁ₐ receptors).[12][17]

  • This compound (unlabeled competitor) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Non-specific binding inhibitor (e.g., a high concentration of a known unlabeled ligand).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Preparation: Thaw the receptor-expressing cell membranes on ice. Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kₔ), and cell membranes.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, non-specific binding inhibitor, and cell membranes.

    • Competitive Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value from the IC₅₀, which represents the binding affinity of this compound for the receptor.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Set up Assay Plate (Total, NSB, Competition Wells) A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound vs. Unbound Ligand C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC₅₀ and Kᵢ) E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[18] The test is based on the animal's natural aversion to open and elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[8][19]

Materials:

  • Elevated Plus Maze apparatus (a '+' shaped maze with two open and two enclosed arms, elevated from the floor).[20][21]

  • Experimental animals (e.g., mice or rats).

  • This compound solution for injection (e.g., dissolved in saline).

  • Vehicle control (e.g., saline).

  • Video camera and tracking software for recording and analysis.

  • A quiet, dimly lit testing room.[19]

Methodology:

  • Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment begins.[22]

  • Drug Administration: Administer this compound (e.g., 32 mg/kg for mice) or vehicle control via intraperitoneal (i.p.) injection.[8] Allow a pre-treatment period of 30 minutes for the drug to take effect.[8]

  • Test Procedure:

    • Gently place the animal in the center of the maze, facing one of the closed arms.[21][22]

    • Immediately start the video recording and allow the animal to explore the maze freely for 5 minutes.[19]

    • The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.

  • Data Collection & Analysis: After the 5-minute session, return the animal to its home cage. Clean the maze thoroughly with an appropriate solution (e.g., 30-70% ethanol) between trials to remove olfactory cues.[20]

  • Behavioral Parameters: Analyze the video recordings to score the following key parameters:

    • Time spent in the open arms (s): The primary measure of anxiety. An increase suggests anxiolysis.

    • Number of entries into the open arms: A secondary measure of anxiety and exploration.

    • Number of entries into the closed arms: A measure of general locomotor activity.

    • Total distance traveled: A control measure to ensure effects are not due to sedation or hyperactivity.

  • Statistical Analysis: Compare the data from the this compound-treated group with the vehicle-control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

EPM_Workflow A Acclimatize Animal to Testing Room B Administer this compound or Vehicle (i.p.) A->B C Wait for Pre-treatment Period (e.g., 30 min) B->C D Place Animal on Center of EPM C->D E Record Behavior for 5 Minutes D->E F Analyze Key Parameters (Time in Open Arms, Entries, etc.) E->F

Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.

Protocol 3: Light-Dark Box Test

The light-dark box test is another common behavioral paradigm for assessing anxiety-like behavior in rodents.[18][23] It relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[24] Anxiolytic compounds typically increase the time spent in the light compartment.

Materials:

  • Light-dark box apparatus (a rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them).[24]

  • Experimental animals (e.g., mice).

  • This compound solution and vehicle control.

  • Video camera and tracking software.

  • A sound-attenuated testing room.

Methodology:

  • Habituation: Acclimatize the animals to the testing room for at least 30-60 minutes prior to testing.[24]

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p. injection) and allow for the appropriate pre-treatment time.

  • Test Procedure:

    • Gently place the mouse into the light side of the box, facing away from the opening.[25]

    • Allow the animal to freely explore the apparatus for a set period, typically 5 to 10 minutes.[24][26]

    • Record the session using an overhead video camera.

  • Data Collection & Analysis: After the session, remove the animal and clean the apparatus thoroughly between subjects.

  • Behavioral Parameters: Analyze the recordings for metrics such as:

    • Time spent in the light compartment: The primary index of anxiolysis.

    • Latency to first enter the dark compartment: A measure of initial anxiety/neophobia.

    • Number of transitions between compartments: A measure of exploratory activity.

  • Statistical Analysis: Use appropriate statistical methods (e.g., t-test or ANOVA) to compare the results between the drug-treated and control groups.

Logical Framework for this compound's Anxiolytic Effect

The diagram below illustrates the logical progression from this compound's molecular actions to the observable behavioral changes in a research context. This framework helps in designing experiments and interpreting results.

Logical_Framework A Mechanism of Action This compound Administration leads to: - β-Adrenoceptor Blockade - 5-HT1A Receptor Partial Agonism B Physiological/Neurochemical Change - Attenuation of peripheral sympathetic arousal (e.g., tachycardia) - Modulation of central serotonergic activity A->B Results in C Behavioral Outcome (in Animal Models) - Increased exploration of open/lit spaces - Reduced risk assessment behaviors - e.g., More time in EPM open arms B->C Leads to D Interpretation This compound exhibits anxiolytic-like properties C->D Indicates

Caption: Logical framework from mechanism to behavioral outcome.

References

Bopindolol in Chronic Obstructive Pulmonary Disease (COPD): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available research on the use of bopindolol, a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), in the context of chronic obstructive pulmonary disease (COPD). The information is primarily based on a key clinical study comparing this compound with other beta-blockers.

Introduction

This compound is a prodrug that is rapidly metabolized to its active form, pindolol. It acts as a non-selective antagonist at both β1- and β2-adrenergic receptors.[1][2] A distinguishing feature of this compound is its intrinsic sympathomimetic activity (ISA), meaning it can exert a low level of agonist activity at the β-adrenergic receptor while simultaneously blocking the effects of more potent endogenous catecholamines like epinephrine and norepinephrine.[1][3] This property has been suggested to be advantageous in patients with COPD, as it may mitigate the risk of bronchoconstriction associated with non-selective beta-blockade.[3][4]

Quantitative Data Summary

The primary clinical study investigating the effects of this compound in patients with COPD was conducted by Dorow and Schiess in 1986. The study compared the acute effects of single, increasing doses of this compound, pindolol (another non-selective beta-blocker with ISA), and atenolol (a cardioselective β1-blocker) on airway resistance in patients with COPD.[4][5]

Table 1: Study Design and Dosing Information [4][5]

ParameterDetails
Study Design Comparative, Randomized Controlled Trial
Number of Subjects 12
Patient Population Subjects with chronic obstructive lung disease and partially reversible obstruction
This compound Doses 1 mg, 2 mg, 4 mg, 8 mg (single, increasing doses)
Pindolol Doses 7.5 mg, 15 mg, 30 mg (single, increasing doses)
Atenolol Doses 50 mg, 100 mg (single, increasing doses)

Table 2: Summary of Effects on Mean Airway Resistance (Raw) [4][5]

DrugDoseEffect on Mean Airway Resistance (Raw)Number of Subjects with >10% Increase in Raw
This compound 1 mgNeutralNot specified
2 mgNeutral1
4 mgNeutral4
8 mgSlight, long-lasting increaseNot specified
Pindolol 7.5 mg, 15 mg, 30 mgNo influence3 (at 30 mg)
Atenolol 50 mgNeutral3
100 mgLong-lasting increaseNot specified

Experimental Protocols

Based on the available information, a detailed experimental protocol for the key clinical study is outlined below. It is important to note that this protocol is reconstructed from the study's abstract and may not encompass all methodological details of the original research.

Clinical Trial Protocol: Acute Effects of this compound on Airway Resistance in COPD Patients (Reconstructed)

1. Objective: To assess the acute effects of single, increasing doses of this compound, pindolol, and atenolol on mean airway resistance (Raw) in patients with COPD.

2. Study Population:

  • Inclusion Criteria: 12 male and female subjects with a diagnosis of chronic obstructive lung disease and evidence of partially reversible bronchial obstruction.
  • Exclusion Criteria: Not explicitly stated in the available literature. Likely would have included contraindications to beta-blocker therapy, recent exacerbation of COPD, and use of confounding medications.

3. Study Design:

  • A comparative, randomized, controlled clinical trial.
  • Each subject received increasing single doses of this compound, pindolol, and atenolol on separate occasions, with a washout period between drug administrations.

4. Drug Administration:

  • This compound: Single oral doses of 1 mg, 2 mg, 4 mg, and 8 mg.
  • Pindolol: Single oral doses of 7.5 mg, 15 mg, and 30 mg.
  • Atenolol: Single oral doses of 50 mg and 100 mg.

5. Measurements:

  • Primary Endpoint: Mean Airway Resistance (Raw).
  • Method of Measurement: Whole-body plethysmography.[4][5] This technique measures the relationship between pressure and volume changes in the thorax to calculate airway resistance.
  • Secondary Endpoints: Resting heart rate and blood pressure.[5]
  • Measurement Schedule: Baseline measurements of Raw, heart rate, and blood pressure were likely taken before drug administration. Post-dose measurements were likely performed at multiple time points to assess the onset and duration of drug effects, though the exact timing is not specified in the available abstracts.

6. Data Analysis:

  • The primary analysis would have involved comparing the changes in mean Raw from baseline after each dose of the study drugs.
  • The number of subjects experiencing a clinically significant increase in Raw (defined as >10%) was also reported.[4]

Visualizations

Signaling Pathway of this compound at the β2-Adrenergic Receptor in Airway Smooth Muscle

This compound, as a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), has a dual action on the β2-adrenergic receptors in the smooth muscle of the airways. It competitively blocks the binding of potent endogenous agonists like epinephrine, which would normally cause bronchodilation. However, its ISA allows it to provide a low level of receptor stimulation, which may help to counterbalance the blocking effect and prevent severe bronchoconstriction.

Bopindolol_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta2_receptor β2-Adrenergic Receptor g_protein Gs Protein beta2_receptor->g_protein Activation This compound This compound This compound->beta2_receptor Partial Agonist (ISA) Antagonist bronchoconstriction Prevention of Bronchodilation (Bronchoconstriction) This compound->bronchoconstriction Predominant effect in presence of high agonist concentration epinephrine Epinephrine epinephrine->beta2_receptor Strong Agonist (Blocked by this compound) ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Production pka Protein Kinase A camp->pka Activation bronchodilation Bronchodilation (Relaxation of Airway Smooth Muscle) pka->bronchodilation Leads to

Caption: this compound's dual action on β2-adrenergic receptors.

Experimental Workflow for the Clinical Trial

The following diagram illustrates the likely workflow for the clinical trial investigating the effects of this compound in COPD patients.

Clinical_Trial_Workflow start Patient Recruitment (n=12 with COPD) baseline Baseline Measurements (Raw, HR, BP) start->baseline randomization Randomized Drug Administration (Single, Increasing Doses) baseline->randomization This compound This compound (1, 2, 4, 8 mg) randomization->this compound Group 1 pindolol Pindolol (7.5, 15, 30 mg) randomization->pindolol Group 2 atenolol Atenolol (50, 100 mg) randomization->atenolol Group 3 post_dose Post-Dose Measurements (Raw, HR, BP at multiple time points) This compound->post_dose pindolol->post_dose atenolol->post_dose washout Washout Period post_dose->washout washout->randomization Crossover to next drug analysis Data Analysis (Comparison of changes in Raw) washout->analysis After all drugs tested end Conclusion analysis->end

Caption: Reconstructed workflow of the comparative clinical trial.

Conclusion

The available evidence from a single clinical study suggests that this compound, at lower doses (1-4 mg), has a neutral effect on airway resistance in patients with COPD.[4][5] At a higher dose of 8 mg, a slight increase in airway resistance was observed.[4][5] The intrinsic sympathomimetic activity of this compound may contribute to its better bronchial safety profile compared to non-ISA, non-selective beta-blockers. However, the risk of inducing bronchospasm, particularly in sensitive individuals, cannot be entirely dismissed.[4] Further research, including larger and longer-term clinical trials, would be necessary to fully establish the safety and potential therapeutic role of this compound in the management of cardiovascular comorbidities in patients with COPD.

References

Bopindolol: Application Notes and Protocols for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and use of Bopindolol in a laboratory setting. This compound, a non-selective β-adrenergic receptor antagonist, serves as a prodrug to its active metabolite, pindolol.[1] This document outlines its physicochemical properties, provides detailed protocols for in vitro and in vivo experiments, and includes diagrams of its mechanism of action and experimental workflows.

Physicochemical Properties and Storage

This compound is a lipophilic compound with a high affinity for β-adrenergic receptors. Proper handling and storage are crucial for maintaining its stability and efficacy in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₂₈N₂O₃--INVALID-LINK--
Molecular Weight 380.48 g/mol --INVALID-LINK--
Predicted logP 4.45 - 4.7--INVALID-LINK--
Solubility Soluble in ether, methylene chloride. Slightly soluble in chloroform, DMSO, and methanol (with heating).[2] Sparingly soluble in aqueous buffers.--INVALID-LINK--
Storage Hygroscopic. Store at -20°C in a freezer under an inert atmosphere.--INVALID-LINK--

Preparation of this compound Solutions

Stock Solution Preparation

For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of lipophilic compounds like this compound.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of high-purity DMSO. Sonication can be used to aid dissolution.

    • Once fully dissolved, add more DMSO to reach the final desired stock concentration (e.g., 10 mM).

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Working Solution Preparation

For cell-based assays, the DMSO stock solution should be diluted in the appropriate aqueous buffer or cell culture medium.

  • Important Consideration: To avoid precipitation, it is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%).

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.

    • It is recommended to prepare fresh working solutions for each experiment. Aqueous solutions of the active metabolite, pindolol, are not recommended for storage for more than one day.

In Vitro Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for β-adrenergic receptors.

Table 2: this compound and Metabolite pKi Values at β-Adrenergic Receptors

CompoundReceptorpKiTissue/Cell LineRadioligandReference
This compound β₁7.44Rat Heart[³H]CGP12177--INVALID-LINK--
β₂8.33Rat Lung[³H]CGP12177--INVALID-LINK--
Metabolite 18-502 β₁9.38Rat Heart[³H]CGP12177--INVALID-LINK--
β₂9.38Rat Lung[³H]CGP12177--INVALID-LINK--
Metabolite 20-785 β₁6.65Rat Heart[³H]CGP12177--INVALID-LINK--
β₂6.89Rat Lung[³H]CGP12177--INVALID-LINK--

Experimental Workflow: Radioligand Binding Assay

G prep Prepare cell membranes expressing β-adrenergic receptors incubation Incubate membranes with radioligand and varying concentrations of this compound prep->incubation radioligand Prepare radioligand ([³H]CGP12177) radioligand->incubation This compound Prepare serial dilutions of this compound This compound->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Data analysis to determine Ki quantification->analysis

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express β-adrenergic receptors (e.g., rat heart for β₁, rat lung for β₂).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CGP12177) and a range of concentrations of this compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the effect of this compound on the intracellular levels of cyclic AMP (cAMP), a downstream second messenger of β-adrenergic receptor activation.

Experimental Workflow: cAMP Functional Assay

G cell_culture Culture cells expressing β-adrenergic receptors incubation Pre-incubate cells with this compound cell_culture->incubation bopindolol_prep Prepare this compound dilutions bopindolol_prep->incubation agonist_prep Prepare β-adrenergic agonist (e.g., isoproterenol) stimulation Stimulate cells with agonist agonist_prep->stimulation incubation->stimulation lysis Lyse cells to release cAMP stimulation->lysis detection Quantify cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Data analysis to determine IC₅₀ detection->analysis

Caption: Workflow for a cAMP functional assay.

Protocol:

  • Cell Culture: Plate cells expressing the target β-adrenergic receptor in a 96-well plate and grow to confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

  • Stimulation: Add a known concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production and incubate for a further period (e.g., 15 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ value.

In Vivo Experimental Protocol

This protocol describes the oral administration of this compound to rats for pharmacokinetic or pharmacodynamic studies.

Table 3: Pharmacokinetic Parameters of Pindolol (Active Metabolite of this compound) after Oral Administration in Humans

ParameterValueReference
Cmax (5 mg dose) 33.1 ± 5.2 ng/mL--INVALID-LINK--
Tmax 1-2 hours--INVALID-LINK--
Volume of Distribution 2-3 L/kg--INVALID-LINK--
Protein Binding 40%--INVALID-LINK--

Experimental Workflow: In Vivo Rat Study

G animal_acclimation Acclimatize rats to laboratory conditions dosing Administer this compound via oral gavage (e.g., 1-3 mg/kg/day) animal_acclimation->dosing bopindolol_prep Prepare this compound formulation for oral gavage bopindolol_prep->dosing sample_collection Collect blood samples at predetermined time points dosing->sample_collection pd_assessment Assess pharmacodynamic endpoints (e.g., blood pressure, heart rate) dosing->pd_assessment analysis Analyze plasma for this compound and/or its metabolites (e.g., HPLC) sample_collection->analysis data_analysis Pharmacokinetic and pharmacodynamic data analysis analysis->data_analysis pd_assessment->data_analysis G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor β-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP ligand Epinephrine/ Norepinephrine ligand->receptor Activates This compound This compound This compound->receptor Blocks pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., increased heart rate, vasodilation) pka->response Phosphorylates targets

References

Application Notes and Protocols: Long-Acting Effects of Bopindolol in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bopindolol is a long-acting, non-selective β-adrenoceptor antagonist with partial agonist activity (intrinsic sympathomimetic activity - ISA).[1][2] It is a prodrug that is rapidly metabolized to its active hydrolysed form.[2][3] Its sustained effects make it a subject of interest for cardiovascular research and drug development, particularly in the management of hypertension.[4][5] These application notes provide a summary of quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to guide researchers in designing experiments to study the long-acting effects of this compound.

Data Presentation

Pharmacokinetic Parameters
ParameterValueSpeciesNotes
Half-life (t½) ~4-5 hours (active metabolite)HumanDespite the relatively short half-life of its active metabolite, this compound exhibits a prolonged pharmacodynamic effect.[6]
Time to peak effect 1-3 hoursHumanHigher doses lead to a faster onset of maximum effect.
Duration of Action > 24 hoursHumanSignificant β-blockade is still demonstrable 24 hours after a single dose, with effects lasting up to 96 hours.[7]
Bioavailability ~70%HumanFollowing oral administration.
Receptor Binding Affinity

The binding affinity of this compound and its metabolites to β-adrenergic receptors has been determined using radioligand binding assays.

CompoundReceptor SubtypepKi Value (mean ± SD)
This compound β1-AR7.44 ± 0.12
β2-ARData suggests higher selectivity for β2 over β1 in radioligand binding assays.[8]
Metabolite 1 (18-502) β1-AR9.38 ± 0.31
β2-ARNon-selective.[8]
Metabolite 2 (20-785) β1-AR6.65 ± 0.16
β2-ARNon-selective.[8]
Propranolol (Reference) β1-AR9.02 ± 0.04
Pindolol (Reference) β1-AR8.17 ± 0.15
Atenolol (Reference) β1-AR5.55 ± 0.14
Metoprolol (Reference) β1-AR5.99 ± 0.13

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity.[9]

Hemodynamic Effects in Humans (Hypertensive Patients)
ParameterDosageTime PointChange from Baseline (mean ± SE)
Cardiac Output 2 mg (oral)Acute (initial response)-12% ± 2%[7]
Heart Rate 2 mg (oral)Acute (initial response)-11% ± 2%[7]
2.4 mg (mean, once daily)12 weeks75 ± 7 to 71 ± 10 beats/min[5]
Mean Arterial Pressure 2 mg (oral)24 hours-12% ± 2%[7]
2-4 mg (once daily)3 weeks-9% ± 2%[7]
2.4 mg (mean, once daily)12 weeks151 ± 12 / 105 ± 7 to 129 ± 10 / 88 ± 6 mmHg[5]
Systemic Vascular Resistance 2 mg (oral)24 hours-12% ± 5%[7]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is designed to determine the binding affinity (Ki) of this compound and its metabolites for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing β1- or β2-adrenergic receptors (e.g., from transfected COS-7 cells, rat heart, or cerebral cortex).[9]

  • Radioligand (e.g., ³H-CGP-12177 or ¹²⁵I-ICYP).[8][10]

  • This compound, its metabolites (18-502, 20-785), and reference compounds (e.g., propranolol).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in the binding buffer. Determine the protein concentration of the membrane preparation.[11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane suspension (typically 20-50 µg of protein).

    • A fixed concentration of radioligand.

    • Varying concentrations of the unlabeled competitor (this compound, its metabolites, or reference compounds).

    • For total binding, add vehicle instead of the competitor.

    • For non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.[12]

Isolated Organ Bath for Functional Assessment

This protocol assesses the functional antagonist activity of this compound on isolated tissues, such as guinea pig atria (for β1 activity) and trachea (for β2 activity).[13][14]

Materials:

  • Isolated tissue (e.g., guinea pig right atrium for chronotropic effects, left atrium for inotropic effects, or tracheal rings for relaxation).

  • Organ bath system with a temperature-controlled chamber, oxygenation supply (95% O₂, 5% CO₂), and force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Agonist (e.g., Isoproterenol).

  • This compound and reference compounds.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Dissect the desired tissue from a euthanized animal and mount it in the organ bath chamber filled with pre-warmed and oxygenated physiological salt solution.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with regular washing.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist (e.g., isoproterenol) to establish a baseline response.

  • Antagonist Incubation: Wash out the agonist and incubate the tissue with a fixed concentration of this compound for a predetermined period.

  • Antagonist Challenge: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis: Compare the agonist dose-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from a Schild plot to quantify the antagonist potency.[15]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Bopindolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenergic Agonist Adrenergic Agonist Beta_AR β-Adrenergic Receptor Adrenergic Agonist->Beta_AR Activates This compound This compound This compound->Beta_AR Blocks G_Protein G-Protein (Gs) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, vasodilation) PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow_Radioligand_Binding start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data (IC50, Ki) measure->analyze end End analyze->end Experimental_Workflow_Isolated_Organ_Bath start Start prep Isolate and Mount Tissue start->prep equilibrate Equilibrate Tissue prep->equilibrate agonist_curve Generate Baseline Agonist Dose-Response Curve equilibrate->agonist_curve incubate_bop Incubate with this compound agonist_curve->incubate_bop agonist_challenge Repeat Agonist Dose-Response incubate_bop->agonist_challenge analyze Analyze Data (pA2) agonist_challenge->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bopindolol Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Bopindolol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-selective beta-adrenoceptor antagonist used to treat conditions like hypertension.[1][2][3] It is a prodrug that is rapidly metabolized into its active form.[2][3] Its primary mechanism involves blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors, which inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure.[1][4] this compound also possesses some intrinsic sympathomimetic activity (ISA) and can interact with certain serotonin receptors, such as 5-HT1A.[2][5]

Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?

A precise starting concentration depends heavily on the cell type, the expression level of β-adrenergic receptors, and the assay endpoint. However, a common practice for a new compound is to perform a wide-range dose-response curve. A sensible starting point would be a logarithmic dilution series ranging from 1 nM to 100 µM. This broad range helps in identifying the potency of the compound and any potential toxicity at higher concentrations.

Q3: My cells are showing high levels of toxicity. What could be the cause?

High cytotoxicity can stem from several factors:

  • Concentration: this compound, like many compounds, can be toxic at high concentrations. Ensure you have performed a dose-response curve to identify the cytotoxic threshold for your specific cell line. The effect of beta-blockers on cell viability has been studied, with some inducing apoptosis and necrosis at certain concentrations.[6]

  • Off-Target Effects: At higher concentrations, the risk of off-target effects increases, potentially leading to cytotoxicity through unintended pathways.[7][8] this compound is known to interact with serotonin receptors, which could contribute to off-target effects.[2][5]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically ≤ 0.1%).

  • Assay Duration: Longer incubation times can exacerbate cytotoxic effects. It may be necessary to optimize the duration of drug exposure.[9]

Q4: I am not observing any effect of this compound in my assay. What should I check?

If this compound is not producing the expected biological response, consider the following:

  • Receptor Expression: Confirm that your cell line expresses functional β1 and/or β2 adrenergic receptors at sufficient levels.

  • Agonist Stimulation: As an antagonist, this compound's effects are typically measured by its ability to block the action of an agonist (like isoproterenol). Ensure you are stimulating the pathway with an appropriate agonist at a concentration near its EC50.

  • Compound Stability and Solubility: this compound is a lipophilic compound.[2] Ensure it is fully dissolved in your culture medium and has not precipitated out of solution. Prepare fresh dilutions for each experiment.

  • Assay Sensitivity: The assay readout may not be sensitive enough to detect subtle changes. For signaling assays like cAMP measurement, ensure the detection method (e.g., FRET, ELISA) is sufficiently sensitive.[10][11]

  • Incorrect Concentration Range: It's possible the effective concentration is outside the range you are testing. Perform a wider dose-response experiment.

Q5: How can I differentiate between β1 and β2 receptor-specific effects?

Since this compound is a non-selective β1/β2 antagonist, differentiating its effects requires specific experimental designs:[5]

  • Selective Antagonists: Use well-characterized selective β1 (e.g., atenolol, metoprolol) and β2 antagonists as controls to compete with this compound's effects.

  • Specific Cell Lines: Utilize cell lines engineered to express only the β1 or the β2 receptor subtype.

  • Knockdown/Knockout Models: Employ techniques like siRNA or CRISPR to knock down one of the receptor subtypes in your cell line of interest.

Data Presentation

This compound Binding Affinities (pKi)

The following table summarizes the binding affinities (pKi values) of this compound and its active metabolite (18-502) for β-adrenergic receptor subtypes, as determined by radioligand binding assays on membranes from COS-7 cells. A higher pKi value indicates a higher binding affinity.

CompoundReceptor SubtypepKi Value (Mean ± SEM)
This compound β1-AR7.44 ± 0.12
Metabolite 18-502 β1-AR9.38 ± 0.31
Pindolol (Reference) β1-AR8.17 ± 0.15

Data sourced from a study using COS-7 cells transiently expressing β-adrenoceptor subtypes.[12]

Experimental Protocols & Troubleshooting

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol determines the concentration at which this compound becomes toxic to the cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[13]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also include a vehicle control (e.g., medium with DMSO) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Remove the old medium from the cells and add the 2x this compound dilutions. Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay: Measure cell viability using a suitable method, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures the ATP of viable cells.[14]

  • Data Analysis: Normalize the results to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol 2: Radioligand Binding Assay

This protocol measures the affinity of this compound for β-adrenergic receptors in cell membranes.

Methodology:

  • Membrane Preparation: Grow cells expressing the target receptor to confluency, harvest them, and prepare a membrane fraction through homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [125I]iodocyanopindolol), and varying concentrations of unlabeled this compound.[15]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) to reach binding equilibrium.[16]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

  • Detection: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a competing non-radioactive ligand (e.g., propranolol).[17] Plot the specific binding against the log of this compound concentration to calculate the Ki (inhibition constant).

Protocol 3: cAMP Signaling Assay

This protocol measures this compound's ability to antagonize agonist-induced cyclic AMP (cAMP) production.

Methodology:

  • Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well or 384-well).

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a β-adrenergic agonist (e.g., isoproterenol) at its EC80 concentration to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis and Detection: After a short incubation with the agonist (e.g., 15-30 minutes), stop the reaction and lyse the cells. Measure the intracellular cAMP levels using a competitive immunoassay (ELISA) or a FRET-based biosensor.[10][18][19]

  • Data Analysis: Plot the measured cAMP levels against the log of this compound concentration. Fit the data to a dose-response inhibition curve to determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production.

Visualizations

This compound Signaling Pathway

Bopindolol_Signaling_Pathway This compound Signaling Pathway This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Blocks Agonist Agonist (e.g., Isoproterenol) Agonist->BetaReceptor Activates G_Protein Gs Protein (α, β, γ subunits) BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: this compound blocks agonist activation of β-adrenergic receptors.

Experimental Workflow for Concentration Optimization

Bopindolol_Workflow Experimental Workflow for Concentration Optimization start Start: Select Cell Line with Target Receptor range_finding 1. Range-Finding Dose-Response (e.g., 1 nM - 100 µM) start->range_finding cytotoxicity 2. Cytotoxicity Assay (e.g., ATP-based) range_finding->cytotoxicity determine_non_toxic Determine Max Non-Toxic Concentration cytotoxicity->determine_non_toxic functional_assay 3. Functional Assay (e.g., cAMP inhibition) determine_non_toxic->functional_assay Use concentrations below toxic level dose_response 4. Detailed Dose-Response Curve (8-12 points around estimated IC50) functional_assay->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50 validate 5. Validate Optimal Concentration in Downstream Assays calculate_ic50->validate end End: Optimized Concentration Determined validate->end

Caption: Workflow for optimizing this compound concentration in cell assays.

Troubleshooting Guide

Troubleshooting_Guide Troubleshooting Decision Tree start Problem with this compound Assay decision1 What is the issue? start->decision1 no_effect No Effect Observed decision1->no_effect No Effect high_variability High Variability in Data decision1->high_variability High Variability high_cytotoxicity High Cytotoxicity decision1->high_cytotoxicity High Cytotoxicity check_receptor Check Receptor Expression (qPCR, Western Blot) no_effect->check_receptor check_agonist Verify Agonist Activity and Concentration no_effect->check_agonist check_compound Check this compound Solubility and Stability no_effect->check_compound check_seeding Optimize Cell Seeding Density Ensure even plating high_variability->check_seeding check_assay_window Check Assay Window (Signal-to-Background) high_variability->check_assay_window check_pipetting Review Pipetting Technique and Reagent Mixing high_variability->check_pipetting lower_conc Lower Concentration Range high_cytotoxicity->lower_conc check_solvent Verify Solvent Concentration is Non-Toxic (e.g., <0.1% DMSO) high_cytotoxicity->check_solvent reduce_incubation Reduce Incubation Time high_cytotoxicity->reduce_incubation

Caption: A decision tree for troubleshooting common this compound assay issues.

References

Identifying and mitigating off-target effects of Bopindolol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to identify and mitigate off-target effects of Bopindolol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of this compound?

This compound is a non-selective beta-adrenergic receptor antagonist. Its primary on-target activities are the blockade of β1 and β2 adrenergic receptors.[1][2][3] this compound is a prodrug that is metabolized to the active compound pindolol.[1][3] Pindolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-adrenergic receptors.[4][5]

The most well-documented off-target interactions are with serotonin receptors, specifically as a partial agonist or antagonist at 5-HT1A and 5-HT1B receptors.[1][2] There is also evidence to suggest that pindolol can affect certain ion channels, including the slow inward and time-dependent outward currents in sino-atrial node cells.[6]

Q2: What are the active metabolites of this compound and do they have off-target effects?

This compound is metabolized to several active compounds, with the primary active metabolite being pindolol. Other identified active metabolites also contribute to its pharmacological effect. These metabolites also exhibit affinity for beta-adrenergic and serotonin receptors, and their contribution to both on-target and off-target effects should be considered in experimental designs.

Q3: My experimental results are inconsistent with this compound's known beta-blockade activity. Could this be due to off-target effects?

Yes, unexpected results could be due to this compound's off-target activities, particularly its interaction with serotonin receptors, which can modulate a variety of cellular signaling pathways.[2] Depending on the experimental system, these off-target effects could lead to unanticipated physiological responses. It is also possible that this compound interacts with other unknown off-targets. Therefore, it is crucial to include appropriate controls and secondary validation assays to investigate these possibilities.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

Several strategies can be employed:

  • Use of specific antagonists: To confirm that an observed effect is due to beta-blockade, try to reverse the effect with a selective beta-agonist. Similarly, a selective 5-HT1A antagonist can be used to block off-target effects mediated by this receptor.

  • Use of knockout/knockdown models: If available, cell lines or animal models lacking the primary target (β1/β2 adrenergic receptors) can help to isolate and study off-target effects.

  • Orthogonal assays: Use different assay formats to measure the same endpoint. For example, if you observe an effect in a cell proliferation assay, try to validate it with a more specific functional assay related to the hypothesized off-target.

  • Dose-response analysis: Atypical dose-response curves may suggest the involvement of multiple targets with different affinities.

  • Comparison with a more selective beta-blocker: Comparing the effects of this compound with a highly selective β1 antagonist (e.g., atenolol) or a non-selective antagonist without 5-HT activity can help to differentiate between on- and off-target effects.

Q5: What are some general strategies to mitigate off-target effects of small molecules like this compound in my research?

Mitigating off-target effects often involves a combination of experimental design and, in a drug development context, medicinal chemistry approaches:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that still produces the desired on-target effect to minimize the engagement of lower-affinity off-targets.

  • Structural modifications: If developing analogues, medicinal chemistry strategies can be employed to design compounds with higher selectivity for the intended target.[7][8] This can involve modifying functional groups to reduce interactions with off-target binding pockets.

  • Computational prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound, helping to prioritize which off-targets to investigate experimentally.[9]

Quantitative Data Summary

The following tables summarize the known binding affinities and potencies of this compound and its active metabolite, pindolol, at on-target and known off-target receptors.

Table 1: Binding Affinity (Ki) of Pindolol at Adrenergic and Serotonergic Receptors

ReceptorSpeciesKi (nM)Reference
β1 AdrenergicHuman1.6[10]
β2 AdrenergicHuman0.6[10]
5-HT1AHuman2.5[10]
5-HT1BHuman4.0[10]

Table 2: Functional Activity of Pindolol

ReceptorActivityIntrinsic ActivityReference
β1 AdrenergicPartial AgonistISA Present[4][5]
β2 AdrenergicPartial AgonistISA Present[4][5]
5-HT1APartial Agonist/Antagonist20-25%[10]

Experimental Protocols & Troubleshooting Guides

Radioligand Binding Assay for Off-Target Identification

This protocol provides a general framework for screening this compound against a panel of receptors to identify potential off-target interactions.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand for the receptor of interest (typically at or below its Kd value).

    • Add increasing concentrations of this compound (or pindolol) to compete with the radioligand.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., one-site or two-site competition) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide: Radioligand Binding Assays

IssuePossible Cause(s)Suggested Solution(s)
High non-specific binding Radioligand concentration too high; Insufficient washing; Hydrophobic interactions of the radioligand or test compound.Lower the radioligand concentration; Increase the number of wash steps or the volume of wash buffer; Add a carrier protein like BSA to the assay buffer; Pre-coat filter plates with polyethyleneimine (PEI).[11]
Low specific binding Low receptor expression in membranes; Inactive receptor; Radioligand degradation.Use a cell line with higher receptor expression; Ensure proper membrane preparation and storage; Check the age and storage conditions of the radioligand.
Poor reproducibility Pipetting errors; Inconsistent washing; Temperature fluctuations.Use calibrated pipettes and proper technique; Ensure consistent and rapid washing for all wells; Maintain a constant temperature during incubation.
No competition by this compound This compound does not bind to the target; this compound concentration range is too low.Confirm this compound's purity and concentration; Test a wider and higher concentration range of this compound.
In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess if this compound inhibits the activity of specific kinases, a common class of off-targets for many drugs.

Methodology:

  • Assay Setup:

    • In a suitable assay plate (e.g., 96-well or 384-well), add the purified kinase enzyme in kinase reaction buffer.

    • Add the specific substrate for the kinase (this could be a peptide or a protein).

    • Add ATP (often radiolabeled with ³²P or ³³P, or in a system that measures ADP production).

    • Add varying concentrations of this compound. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction:

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection of Phosphorylation:

    • Radiometric Assay: If using radiolabeled ATP, stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose), wash away unincorporated ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): This type of assay measures the amount of ADP produced, which is proportional to kinase activity. After the kinase reaction, a reagent is added to deplete the remaining ATP, followed by a second reagent that converts the generated ADP back to ATP, which is then used in a luciferase-based reaction to produce light.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guide: In Vitro Kinase Assays

IssuePossible Cause(s)Suggested Solution(s)
High background signal Contaminating kinase activity in the enzyme or substrate preparation; Autophosphorylation of the kinase.Use highly purified enzyme and substrate; Run a control without the substrate to measure autophosphorylation.
Low signal-to-noise ratio Low kinase activity; Suboptimal ATP or substrate concentration.Optimize the concentrations of the kinase, substrate, and ATP; Ensure the assay buffer conditions (pH, salt concentration) are optimal for the kinase.
False positives Compound interference with the detection system (e.g., light scattering or quenching in luminescence assays); Compound causing protein aggregation.Run a counterscreen without the kinase to check for assay interference; Check for compound solubility and aggregation at the tested concentrations.
Variable results Inconsistent incubation times or temperatures; Reagent degradation.Use a temperature-controlled incubator and precise timing; Ensure proper storage and handling of ATP and the kinase.

Visualizations

Signaling Pathways

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Antagonist G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Serotonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5HT1A_Receptor 5-HT1A Receptor This compound->5HT1A_Receptor Partial Agonist/ Antagonist G_Protein_i Gi Protein 5HT1A_Receptor->G_Protein_i Activates AC Adenylyl Cyclase G_Protein_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

Experimental Workflow

Off_Target_Workflow Start Start: Unexpected Experimental Result with this compound Hypothesize Hypothesize Off-Target Effect Start->Hypothesize In_Silico In Silico Screening (e.g., structure-based prediction) Hypothesize->In_Silico In_Vitro In Vitro Screening (e.g., Receptor/Kinase Panel) Hypothesize->In_Vitro Identify_Hits Identify Potential Off-Targets In_Silico->Identify_Hits In_Vitro->Identify_Hits Validate_Binding Validate Binding (e.g., Radioligand Assay) Identify_Hits->Validate_Binding Validate_Function Validate Function (e.g., Cell-Based Assay) Validate_Binding->Validate_Function Confirmed Off-Target Confirmed? Validate_Function->Confirmed Mitigate Mitigation Strategy (e.g., lower dose, use controls) Confirmed->Mitigate Yes Re-evaluate Re-evaluate Original Experiment Confirmed->Re-evaluate No Mitigate->Re-evaluate End End: Clarified Mechanism Re-evaluate->End

References

Addressing the slow dissociation of Bopindolol from receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bopindolol, focusing on challenges related to its slow dissociation from its receptors.

Frequently Asked Questions (FAQs)

Q1: Why is this compound's dissociation from beta-adrenergic receptors so slow?

A1: this compound and its active metabolite, 18-502, exhibit a very slow dissociation from beta-adrenoceptors.[1][2][3] This characteristic is a key feature of its long-lasting pharmacological action.[2][4][5] Unlike readily reversible antagonists like propranolol or pindolol, this compound's interaction with the receptor is prolonged, leading to what is often described as noncompetitive or insurmountable antagonism in functional assays.[1][3] The exact molecular interactions contributing to this slow offset are complex but are thought to involve specific binding interactions within the receptor pocket that stabilize the drug-receptor complex.

Q2: What are the main experimental challenges when working with a slowly dissociating ligand like this compound?

A2: The primary challenges include:

  • Incomplete washout: Standard washing steps in binding or functional assays may be insufficient to remove this compound, leading to persistent receptor blockade.[2]

  • Underestimation of potency: In kinetic binding assays, insufficient incubation times can lead to an underestimation of the ligand's affinity because equilibrium is not reached.

  • Insurmountable antagonism in functional assays: The slow dissociation can lead to a depression of the maximal response to an agonist, which can be misinterpreted as non-competitive antagonism rather than a kinetic phenomenon.[1][6]

  • Difficulty in determining accurate kinetic parameters: Measuring the dissociation rate (k_off) requires specialized experimental designs and longer observation times.

Q3: How does the slow dissociation of this compound affect the interpretation of my experimental results?

A3: The slow dissociation kinetics of this compound mean that it may not reach a true equilibrium during the timeframe of a standard laboratory experiment. This can lead to an underestimation of its binding affinity (Ki) in competition assays if incubation times are too short. In functional assays, the persistent receptor occupancy by this compound can cause a rightward shift and a depression of the maximum response of an agonist, a characteristic of insurmountable antagonism.[1] It is crucial to consider these kinetic properties when interpreting data to avoid mischaracterizing this compound's mechanism of action.

Q4: Are there alternative techniques to traditional radioligand binding assays for studying slow ligand dissociation?

A4: Yes, several techniques can be employed:

  • Competition Kinetic Binding Assays: These methods can determine the kinetic parameters of unlabeled compounds.[7]

  • Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on ligand-receptor interactions without the need for radioactive labels.[8]

  • Fluorescence-based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to monitor ligand binding and dissociation in real-time.[9]

  • Washout functional assays: Measuring the recovery of agonist response over an extended period after antagonist washout can provide an indirect measure of dissociation rate.[2][3]

Troubleshooting Guides

Problem 1: Inconsistent results in radioligand competition binding assays with this compound.

  • Possible Cause: Insufficient incubation time for the binding reaction to reach equilibrium. Due to this compound's slow association and dissociation rates, standard incubation times (e.g., 60 minutes) may not be adequate.

  • Troubleshooting Steps:

    • Determine the time to equilibrium: Conduct a time-course experiment to establish how long it takes for the binding of your radioligand and the competition with this compound to reach a steady state. This may require significantly longer incubation periods than for rapidly associating/dissociating ligands.

    • Optimize protein concentration: Ensure that the receptor concentration is low enough to avoid ligand depletion, which can affect the apparent affinity.[10][11] Ideally, less than 10% of the total ligand should be bound at equilibrium.

    • Use a kinetic binding protocol: Employ a competition kinetic assay to determine the association (k_on) and dissociation (k_off) rates of this compound, which will provide a more accurate characterization of its binding than equilibrium assays alone.[7]

Problem 2: Difficulty observing reversal of this compound's antagonist effect in tissue bath experiments after washout.

  • Possible Cause: this compound's very slow dissociation from the beta-adrenoceptors means that it remains bound to the receptors even after extensive washing of the tissue.[1][2][3]

  • Troubleshooting Steps:

    • Extend the washout period: Increase the duration of the washout phase significantly. It may take several hours to observe even a partial recovery of the agonist response.[3]

    • Perform a functional "washout" experiment: Pre-treat tissues with this compound, then wash thoroughly and challenge with an agonist at multiple time points post-washout to quantify the rate of functional recovery. Compare this to a readily reversible antagonist like propranolol.[2]

    • Consider insurmountable antagonism: Recognize that complete reversal may not be achievable within a practical experimental timeframe. The observed effect is consistent with the known pharmacological properties of this compound.[1]

Data Presentation

Table 1: Comparative Reversibility of Beta-Blockers

CompoundConcentrationReversibility after WashoutReference
This compound 10⁻⁸ M, 10⁻⁷ MNot reversed in 3 hours[3]
Metabolite 18-502 10⁻⁸ M, 10⁻⁷ MNot easily reversed by washing[1][2]
Metoprolol 10⁻⁷ M, 10⁻⁶ MReadily reversible[3]
Pindolol 10⁻⁷ MReadily reversible[3]
Propranolol 10⁻⁷ M, 10⁻⁸ MReadily reversible[1]
Atenolol 10⁻⁵ MReadily reversible[1]
Mepindolol 10⁻⁹ M, 10⁻⁸ MSlowly reversible[3]
ICI 147,798 10⁻⁸ M, 10⁻⁷ MNot reversed in 3 hours (irreversible)[3]

Experimental Protocols

Protocol 1: Radioligand Dissociation Assay for Slowly Dissociating Ligands

This protocol is adapted for measuring the dissociation rate of a slowly dissociating unlabeled ligand like this compound using a competition kinetic approach.

  • Materials:

    • Cell membranes expressing the target beta-adrenergic receptor.

    • Radiolabeled antagonist with a relatively fast dissociation rate (e.g., ³H-CGP12177).

    • Unlabeled this compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Association Phase:

      • Incubate the cell membranes with a saturating concentration of the radioligand to allow for the formation of the receptor-radioligand complex. The incubation time should be sufficient to reach equilibrium.

      • In parallel, incubate membranes with the radioligand and a high concentration of a non-radioactive antagonist to determine non-specific binding.

    • Dissociation Phase:

      • Initiate dissociation by adding a high concentration of unlabeled this compound (at least 100-fold higher than its Ki) to the tubes from the association phase. This will prevent re-binding of the dissociated radioligand.

      • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and potentially longer for very slow dissociation), terminate the reaction by rapid filtration through glass fiber filters.

      • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

      • Measure the radioactivity remaining on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the natural logarithm of the specific binding (Total binding - Non-specific binding) at each time point versus time.

    • The slope of the resulting linear plot will be equal to the negative of the dissociation rate constant (k_off).

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Assessing Slow Dissociation A 1. Receptor-Ligand Incubation (e.g., this compound with beta-receptors) B 2. Washout Procedure (Attempt to remove unbound ligand) A->B C 3. Functional Challenge (Add agonist, e.g., Isoproterenol) B->C D 4. Measure Response (e.g., cAMP accumulation, muscle contraction) C->D E 5. Data Analysis (Compare response to control) D->E

Caption: Workflow for experimentally assessing the slow dissociation of this compound.

G cluster_pathway Beta-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Isoproterenol) Receptor Beta-Adrenergic Receptor Agonist->Receptor Activates This compound This compound (Slowly Dissociating Antagonist) This compound->Receptor Blocks (Slowly Reversible) G_protein Gs Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of the beta-adrenergic receptor.

G cluster_logic Troubleshooting Logic for Insufficient Washout Start Persistent Receptor Blockade Observed? Cause1 Slow Dissociation of this compound Start->Cause1 Cause2 Inadequate Washout Protocol Start->Cause2 Solution1 Extend Washout Duration Significantly Cause1->Solution1 Solution3 Characterize as Insurmountable Antagonism Cause1->Solution3 Cause2->Solution1 Solution2 Perform Time-Course Recovery Experiment Cause2->Solution2 End Accurate Data Interpretation Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for persistent this compound effects after washout.

References

Navigating Bopindolol Co-Administration: A Technical Guide to Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing potential drug interactions with bopindolol in co-administration studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures, ensuring data integrity and patient safety in the development of combination therapies.

Section 1: Troubleshooting Guides & FAQs

This section provides a question-and-answer format to address common issues and provide actionable solutions for researchers.

Unforeseen Pharmacokinetic Alterations in Co-administration

Question: We observed a significant, unexpected increase in this compound plasma concentration (AUC and Cmax) when co-administered with a new chemical entity (NCE). How should we investigate the underlying mechanism?

Answer: An unexpected increase in this compound exposure suggests that the NCE may be inhibiting its metabolic clearance. This compound is a prodrug that is hydrolyzed to its active metabolite, pindolol. Pindolol is primarily metabolized in the liver through hydroxylation followed by glucuronidation or sulfate conjugation. While the specific cytochrome P450 (CYP) enzymes involved in pindolol's metabolism are not definitively established, CYP2D6 is known to metabolize many beta-blockers and could play a role.

To investigate this, a stepwise approach is recommended:

  • In Vitro CYP Inhibition Assay: Determine if the NCE inhibits major CYP enzymes.

  • In Vitro Reaction Phenotyping: Identify the specific CYP isoforms responsible for this compound's active metabolite (pindolol) metabolism.

  • In Vivo Animal Studies: Confirm the interaction in a relevant animal model.

  • Clinical Drug-Drug Interaction (DDI) Study: If in vitro and in vivo data suggest a significant interaction, a carefully designed clinical DDI study is warranted.

Managing Additive Pharmacodynamic Effects

Question: Our study involves co-administering this compound with another antihypertensive agent, and we are concerned about potential hypotension and bradycardia. How can we proactively manage and monitor these effects?

Answer: Co-administration of this compound with other drugs that lower blood pressure or heart rate can lead to additive or synergistic pharmacodynamic effects. This compound is a non-selective beta-blocker, and its effects on heart rate and blood pressure are central to its therapeutic action.

Monitoring and Mitigation Strategies:

  • Staggered Dosing: In preclinical and early clinical studies, administer the two drugs at different times to avoid peak concentration overlaps.

  • Dose Titration: Start with the lowest effective dose of both agents and titrate upwards cautiously based on tolerability and clinical monitoring.

  • Intensive Hemodynamic Monitoring: In clinical studies, implement continuous blood pressure and heart rate monitoring, especially during the initial dosing period.

  • Pharmacodynamic Interaction Models: Utilize preclinical data to model the expected pharmacodynamic interaction and inform clinical trial design.

Section 2: Experimental Protocols

Detailed methodologies for key experiments are provided below to guide your investigations into potential drug interactions with this compound.

Protocol: In Vitro CYP450 Reaction Phenotyping for Pindolol

Objective: To identify the primary CYP450 enzymes responsible for the metabolism of pindolol, the active metabolite of this compound.

Methodology:

  • Test Systems:

    • Human liver microsomes (HLM) pooled from multiple donors.

    • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Incubation Conditions:

    • Incubate pindolol (at a concentration near its Km, if known, or at 1 µM) with HLM or individual recombinant CYP enzymes.

    • The incubation mixture should contain a NADPH-regenerating system.

    • Include a panel of selective chemical inhibitors for each major CYP isoform in separate incubations with HLM.

  • Sample Analysis:

    • At various time points, quench the reaction and analyze the samples for the disappearance of pindolol and the formation of its metabolites using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of pindolol metabolism by each recombinant CYP enzyme.

    • Determine the percentage of metabolism inhibited by each selective inhibitor in HLM.

    • The CYP isoform that shows the highest metabolic rate and is most significantly inhibited by its selective inhibitor is likely the primary enzyme responsible for pindolol's metabolism.

Protocol: Clinical Drug-Drug Interaction Study (this compound and a Potential Inhibitor)

Objective: To evaluate the effect of a potential inhibitor on the pharmacokinetics of this compound.

Methodology:

  • Study Design:

    • A randomized, two-period, two-sequence crossover design in healthy volunteers.

    • Period 1: Administer a single oral dose of this compound alone.

    • Period 2: Administer the potential inhibitor for a duration sufficient to achieve steady-state concentrations, followed by co-administration of a single oral dose of this compound.

    • A washout period of at least five half-lives of both drugs should separate the two periods.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points before and after this compound administration in each period.

    • Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Quantify the plasma concentrations of this compound and its active metabolite, pindolol, using a validated LC-MS/MS method.

  • Pharmacokinetic and Statistical Analysis:

    • Calculate the key pharmacokinetic parameters for this compound and pindolol, including AUC (Area Under the Curve) and Cmax (Maximum Concentration).

    • Perform statistical analysis to compare these parameters between the two treatment periods to determine the magnitude of the interaction.

Section 3: Quantitative Data on Potential this compound Interactions

The following tables summarize available quantitative data on the drug interactions of pindolol, the active metabolite of this compound. This data can be used to inform risk assessment and guide the design of co-administration studies.

Table 1: Pharmacokinetic Drug Interactions with Pindolol

Interacting DrugMechanismEffect on Pindolol PharmacokineticsMagnitude of EffectReference
CimetidineInhibition of renal tubular secretionIncreased AUC of R-(+)-pindolol and S-(-)-pindololR-(+)-pindolol AUC increased from 234 to 344 ng/mlhr; S-(-)-pindolol AUC increased from 209 to 288 ng/mlhr[1][1]
FluoxetinePotential CYP2D6 InhibitionLower plasma concentrations of fluoxetine when co-administered with pindolol, suggesting a complex interaction.Fluoxetine concentrations were lower, but the clinical response to the combination was enhanced.[2][2]

Note: Data for this compound itself is limited; therefore, data for its active metabolite, pindolol, is presented.

Table 2: Pharmacodynamic Drug Interactions with Pindolol

Interacting Drug ClassPotential Pharmacodynamic EffectClinical Considerations
Other AntihypertensivesAdditive hypotensive effectMonitor blood pressure closely, consider dose adjustments.
Calcium Channel Blockers (e.g., Verapamil)Additive negative chronotropic and inotropic effects, potentially leading to bradycardia and reduced cardiac output.[3][4]Use with caution, especially in patients with pre-existing cardiac conditions. Monitor heart rate and cardiac function.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)May antagonize the antihypertensive effect of beta-blockers.Monitor blood pressure and for signs of fluid retention.
DigoxinAdditive effects on heart rate. Pindolol may improve heart rate control in patients with atrial fibrillation on digoxin.[5]Monitor heart rate and for signs of digoxin toxicity.
ThioridazinePindolol may inhibit the metabolism of thioridazine, leading to increased plasma levels.Monitor for thioridazine-related adverse effects.

Section 4: Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental processes are provided below using Graphviz (DOT language) to facilitate a deeper understanding of the mechanisms underlying this compound's action and potential interactions.

Beta-Adrenergic Receptor Signaling Pathway

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Pindolol) Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Antagonist Adrenaline Adrenaline Adrenaline->Beta_Receptor Agonist G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to Serotonin_Signaling cluster_extracellular Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Pindolol Pindolol HT1A_Autoreceptor 5-HT1A Autoreceptor Pindolol->HT1A_Autoreceptor Antagonist Serotonin Serotonin (5-HT) Serotonin->HT1A_Autoreceptor Agonist Gi_Protein Gi Protein HT1A_Autoreceptor->Gi_Protein Activates AC_inhibited Adenylyl Cyclase (Inhibited) Gi_Protein->AC_inhibited Inhibits cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased Firing_Rate ↓ Neuronal Firing Rate ↓ 5-HT Release cAMP_decreased->Firing_Rate DDI_Workflow start Start: this compound + Co-administered Drug Candidate cyp_inhibition In Vitro CYP Inhibition Assay (Major Isoforms) start->cyp_inhibition reaction_phenotyping In Vitro Reaction Phenotyping (Identify this compound Metabolizing Enzymes) start->reaction_phenotyping interaction_potential Potential for Interaction Identified cyp_inhibition->interaction_potential reaction_phenotyping->interaction_potential no_interaction No Significant Interaction Proceed with Standard Co-administration Protocol interaction_potential->no_interaction No in_vivo_animal In Vivo Animal DDI Study interaction_potential->in_vivo_animal Yes clinical_ddi Clinical DDI Study in_vivo_animal->clinical_ddi risk_mitigation Develop Risk Mitigation Strategy (Dose Adjustment, Monitoring) clinical_ddi->risk_mitigation

References

Validation & Comparative

A Head-to-Head Battle in Hypertension Management: Bopindolol vs. Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antihypertensive therapies, beta-blockers remain a cornerstone of treatment. This guide provides a detailed comparative analysis of two such agents: Bopindolol and Metoprolol, with a focus on their efficacy, underlying mechanisms, and safety profiles as evidenced by clinical data. This objective comparison is intended for researchers, scientists, and drug development professionals to inform further research and development in cardiovascular pharmacology.

Executive Summary

Clinical evidence suggests that both this compound and Metoprolol are effective in the management of mild to moderate hypertension, demonstrating comparable efficacy in blood pressure control.[1][2] A key distinction lies in their pharmacological profiles: this compound is a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), while Metoprolol is a cardioselective beta-1 blocker.[2][3][4][5] This difference in mechanism may influence their hemodynamic effects and side-effect profiles. This compound offers the advantage of a prolonged 24-hour action, allowing for once-daily dosing which may improve patient adherence.[2]

Comparative Efficacy

Multiple double-blind clinical trials have established that this compound and Metoprolol exhibit similar antihypertensive effects.[1][2][6] In a three-month study involving 86 patients with mild to moderate hypertension, both drugs were equally effective in controlling blood pressure, with 70% of patients achieving a diastolic pressure below 95 mmHg with monotherapy.[1][2] Another study reported that a mean daily dose of 1.35 mg of this compound resulted in a significant blood pressure reduction of 26/15 mmHg, comparable to the 24/13 mmHg reduction observed with a mean daily dose of 144 mg of Metoprolol.[6]

ParameterThis compoundMetoprololReference
Mean Blood Pressure Reduction (Systolic/Diastolic) 26/15 mmHg24/13 mmHg[6]
Percentage of Patients Achieving Diastolic BP < 95 mmHg 70%70%[1][2]
Mean Daily Dose in Comparative Trial 1.35 mg144 mg[6]

Mechanism of Action

The differing mechanisms of this compound and Metoprolol underpin their clinical effects.

This compound: As a non-selective beta-blocker, this compound (a prodrug of pindolol) blocks both beta-1 and beta-2 adrenergic receptors.[4] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate and blood pressure.[4][7] Its intrinsic sympathomimetic activity (ISA) means it also partially activates these receptors, which may mitigate some of the adverse effects associated with beta-blockade, such as bradycardia.[7]

Metoprolol: Metoprolol is a selective inhibitor of beta-1 adrenergic receptors, which are predominantly located in the heart tissue.[3][5][8] By blocking these receptors, it reduces heart rate, myocardial contractility, and cardiac output, thereby lowering blood pressure.[5][8] At higher doses, its selectivity for beta-1 receptors may decrease.[3] Metoprolol also reduces the release of renin from the kidneys, further contributing to its antihypertensive effect.[8]

cluster_this compound This compound Signaling Pathway This compound This compound (Non-selective β-blocker) Beta1_B β1 Receptors (Heart) This compound->Beta1_B Blocks Beta2_B β2 Receptors (Lungs, Blood Vessels) This compound->Beta2_B Blocks HR_CO_B ↓ Heart Rate ↓ Cardiac Output Beta1_B->HR_CO_B Renin_B ↓ Renin Release Beta2_B->Renin_B BP_B ↓ Blood Pressure HR_CO_B->BP_B Renin_B->BP_B

This compound's non-selective beta-blockade mechanism.

cluster_metoprolol Metoprolol Signaling Pathway Metoprolol Metoprolol (Selective β1-blocker) Beta1_M β1 Receptors (Heart) Metoprolol->Beta1_M Selectively Blocks HR_CO_M ↓ Heart Rate ↓ Cardiac Output Beta1_M->HR_CO_M Renin_M ↓ Renin Release Beta1_M->Renin_M BP_M ↓ Blood Pressure HR_CO_M->BP_M Renin_M->BP_M start Patient Recruitment (N=86, Mild-Moderate Hypertension) randomization Randomization (Double-Blind) start->randomization groupA Group A: This compound Monotherapy randomization->groupA groupB Group B: Metoprolol Monotherapy randomization->groupB treatment 3-Month Treatment Period groupA->treatment groupB->treatment assessment Assessment of: - Blood Pressure - Side Effects - Biochemical Parameters treatment->assessment

References

A Comparative Guide to the Antihypertensive Effects of Bopindolol, Propranolol, and Atenolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive properties of three beta-adrenergic receptor antagonists: bopindolol, propranolol, and atenolol. The information presented is based on available experimental data from clinical trials to assist researchers and professionals in drug development in understanding the pharmacological nuances of these agents.

Executive Summary

This compound is a non-selective beta-blocker that distinguishes itself through its intrinsic sympathomimetic activity (ISA). In contrast, propranolol is a non-selective beta-blocker without ISA, and atenolol is a cardioselective beta-1 blocker, also devoid of ISA. These fundamental differences in their interaction with beta-adrenergic receptors translate into distinct hemodynamic and antihypertensive profiles. While all three effectively lower blood pressure, their effects on heart rate, cardiac output, and peripheral vascular resistance can vary, influencing their suitability for different patient populations.

Data Presentation: Quantitative Comparison of Antihypertensive Effects

The following tables summarize the quantitative data on the antihypertensive effects of this compound compared to propranolol and atenolol, compiled from various clinical studies. It is important to note that the data for propranolol and atenolol comparisons with this compound are derived from separate studies.

Table 1: this compound vs. Propranolol - Antihypertensive Efficacy

ParameterThis compound (2 mg/day)Propranolol (120 mg/day)Study Details
Systolic Blood Pressure Reduction ~10%~10%100 outpatients with mild to moderate hypertension in a 6-month prospective, randomized study.[1]
Diastolic Blood Pressure Reduction ~10%~10%100 outpatients with mild to moderate hypertension in a 6-month prospective, randomized study.[1]
Heart Rate Reduction Not specified in this study~20%100 outpatients with mild to moderate hypertension in a 6-month prospective, randomized study.[1]
Mean Blood Pressure Reduction Not specified in this study14.0 mmHg8 hypertensive patients in a placebo-controlled, crossover study.[2]

Table 2: this compound vs. Atenolol - Antihypertensive and Hemodynamic Effects

ParameterThis compound (1-2 mg/day)Atenolol (50-100 mg/day)Study Details
Systolic & Diastolic Blood Pressure Reduction Similar to atenololSimilar to this compound33 patients with mild to moderate hypertension in a 12-month comparative study.[3]
Heart Rate Reduction Less than atenololGreater than this compound33 patients with mild to moderate hypertension in a 12-month comparative study.[3]
Mean Arterial Pressure Reduction Not specified in this studyReduced8 normotensive patients with angina pectoris in a parallel-group study.[4]
Resting Heart Rate (beats/min) 55.8963.3832 patients with stable angina in a 3-month double-blind, randomized trial.[5]
Average Circadian Heart Rate Reduction 69 to 64 beats/min70 to 59 beats/min10 patients with coronary heart disease or hypertension in a randomized crossover study.[6]

Experimental Protocols

Below are summaries of the methodologies employed in key clinical trials cited in this guide.

This compound vs. Propranolol (Antihypertensive Effects)
  • Study Design: A 6-month prospective, randomized clinical trial.[1]

  • Patient Population: 100 outpatients (52 males, 48 females, mean age 52.0 ± 7.9 years) with mild to moderate essential hypertension.[1]

  • Dosing Regimens:

    • This compound: 2 mg per day.[1]

    • Propranolol: 120 mg per day.[1]

    • A third arm included chlorthalidone (25 mg/day).[1]

  • Methodology: After an initial workup, patients were randomized to one of the three treatment groups. Blood pressure was monitored over the 6-month treatment period.[1]

This compound vs. Atenolol (Antihypertensive and Hemodynamic Effects)
  • Study Design: A randomized, double-blind, parallel-group study.[7]

  • Patient Population: 31 outpatients with mild-to-moderate essential hypertension (WHO stage I-II).[7]

  • Dosing Regimens:

    • This compound: 1 to 4 mg/day, titrated based on individual pressor responses.[7]

    • Atenolol: 50 to 200 mg/day, titrated based on individual pressor responses.[7]

  • Methodology: Following a placebo run-in period, patients were randomly allocated to either this compound or atenolol. The dose was adjusted according to blood pressure response and then maintained for a 12-week treatment period. Blood pressure and heart rate were measured in resting conditions and during an ergometric test.[7]

  • Study Design: A randomized crossover study.[6]

  • Patient Population: 10 patients (2 women, 8 men, average age 52 years) with coronary heart disease (n=4) or hypertension (n=6).[6]

  • Dosing Regimens:

    • This compound: 1 mg p.o.[6]

    • Atenolol: 100 mg p.o.[6]

  • Methodology: Patients were treated in a randomized crossover fashion. Circadian heart rate was monitored. Exercise-induced increases in heart rate and systolic blood pressure were also assessed.[6]

Signaling Pathways and Mechanisms of Action

The distinct pharmacological profiles of this compound, propranolol, and atenolol stem from their differential interactions with β-adrenergic receptors.

General Beta-Adrenergic Signaling Pathway

The binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various downstream effects, including increased heart rate, contractility, and renin release.

cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor Gs Protein Gs Protein Beta-Adrenergic Receptor->Gs Protein activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase stimulates cAMP cAMP Adenylyl Cyclase->cAMP produces Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor binds PKA PKA cAMP->PKA activates Physiological Response Physiological Response PKA->Physiological Response leads to cluster_drugs Beta-Blockers cluster_receptors Receptors This compound This compound Beta-1 Receptor Beta-1 Receptor This compound->Beta-1 Receptor Partial Agonist (ISA) Beta-2 Receptor Beta-2 Receptor This compound->Beta-2 Receptor Partial Agonist (ISA) Propranolol Propranolol Propranolol->Beta-1 Receptor Antagonist Propranolol->Beta-2 Receptor Antagonist Atenolol Atenolol Atenolol->Beta-1 Receptor Selective Antagonist Downstream Signaling Downstream Signaling Beta-1 Receptor->Downstream Signaling Beta-2 Receptor->Downstream Signaling Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Washout/Placebo Run-in Washout/Placebo Run-in Inclusion/Exclusion Criteria->Washout/Placebo Run-in Randomization Randomization Washout/Placebo Run-in->Randomization Group A (this compound) Group A (this compound) Randomization->Group A (this compound) Group B (Comparator) Group B (Comparator) Randomization->Group B (Comparator) Treatment Period Treatment Period Group A (this compound)->Treatment Period Group B (Comparator)->Treatment Period Data Collection (BP, HR) Data Collection (BP, HR) Treatment Period->Data Collection (BP, HR) Statistical Analysis Statistical Analysis Data Collection (BP, HR)->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

References

Bopindolol's Beta-Blocking Potency Validated Against Isoprenaline Challenge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data confirms Bopindolol's effective and long-acting beta-adrenoceptor antagonism in response to isoprenaline, a potent non-selective beta-agonist. This guide provides a detailed comparison of this compound's beta-blocking activity with other beta-blockers, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

This compound, a non-selective beta-adrenoceptor antagonist, and its active metabolites have demonstrated significant potency in blocking the effects of isoprenaline across various experimental models, including in vitro tissue preparations and in vivo animal and human studies. These studies establish this compound as a potent beta-blocker with a characteristically slow onset and long duration of action.

Comparative Beta-Blocking Potency

Experimental data consistently demonstrates this compound's superior or comparable potency to other well-established beta-blockers like propranolol and pindolol. The beta-blocking effects of this compound are attributed not only to the parent compound but also to its active metabolites, 18-502 and 20-785.

Preparation/ModelDrug/MetabolitePotency vs. IsoprenalineReference
Isolated Guinea Pig Atria This compound1.1-2.8 times more potent than propranolol[1]
Metabolite 18-50234.7-38.0 times more potent than propranolol[1]
Metabolite 20-78550% of propranolol's potency[1]
Isolated Guinea Pig Trachea This compound14.1 times more potent than propranolol[1]
Metabolite 18-50229.0 times more potent than propranolol[1]
Metabolite 20-78510% of propranolol's potency[1]
Anesthetized Open Chest Dogs (Anti-tachycardic action) This compoundNearly equal to propranolol[2]
Metabolite 18-50219 times more potent than propranolol[2]
AtenololWeaker than propranolol[2]
Metabolite 20-785Weaker than propranolol[2]
Anesthetized Open Chest Dogs (Inhibition of increased oxygen consumption) Metabolite 18-50234 times more potent than propranolol[2]
Healthy Human Volunteers (Isoprenaline-induced tachycardia) This compoundAbout 10 times more potent than pindolol[3][4]

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at beta-adrenoceptors. It competes with beta-agonists like isoprenaline for binding to these receptors, thereby inhibiting the downstream signaling cascade that leads to physiological responses such as increased heart rate and muscle relaxation.

cluster_0 Beta-Adrenergic Signaling cluster_1 Inhibition by this compound Isoprenaline Isoprenaline (Agonist) BetaReceptor Beta-Adrenoceptor Isoprenaline->BetaReceptor Binds to GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates targets leading to This compound This compound (Antagonist) This compound->BetaReceptor Competitively Blocks

Beta-adrenergic signaling pathway and antagonism by this compound.

Experimental Protocols

The validation of this compound's beta-blocking activity involves standardized experimental procedures. Below are summaries of key methodologies cited in the research.

In Vitro Studies in Isolated Guinea Pig Tissues
  • Objective: To determine the antagonistic potency of this compound and its metabolites against isoprenaline in isolated atrial and tracheal preparations.

  • Methodology:

    • Guinea pigs are euthanized, and the atria and trachea are dissected and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.

    • The tissues are allowed to equilibrate. Atrial preparations are monitored for spontaneous contraction rate, while tracheal preparations are pre-contracted with an agent like histamine.

    • Cumulative concentration-response curves to isoprenaline are established to determine its potency in increasing heart rate (atria) or inducing relaxation (trachea).

    • The tissues are then incubated with varying concentrations of this compound or its metabolites.

    • A second concentration-response curve for isoprenaline is generated in the presence of the antagonist.

    • The rightward shift in the isoprenaline concentration-response curve is used to calculate the pA2 value, a measure of the antagonist's potency.

In Vivo Studies in Anesthetized Open Chest Dogs
  • Objective: To compare the beta-blocking activity of this compound and its metabolites with propranolol and atenolol against isoprenaline-induced tachycardia and increased myocardial oxygen consumption.

  • Methodology:

    • Dogs are anesthetized, and a thoracotomy is performed to expose the heart.

    • Catheters are inserted to measure heart rate, blood pressure, and other hemodynamic parameters. Myocardial oxygen consumption is also calculated.

    • A baseline response to an intravenous injection of isoprenaline (e.g., 0.1 µg/kg) is established.

    • The beta-blockers are administered intravenously in a dose-dependent manner.

    • The isoprenaline challenge is repeated after each dose of the beta-blocker.

    • The dose-dependent inhibition of the isoprenaline-induced tachycardia and increase in myocardial oxygen consumption is used to compare the potency of the different beta-blockers.[2]

start Start prep Animal Preparation (e.g., Anesthetized Dog) start->prep baseline Establish Baseline (Heart Rate, BP, etc.) prep->baseline iso_challenge1 Isoprenaline Challenge (e.g., 0.1 µg/kg IV) baseline->iso_challenge1 measure1 Measure Response 1 (Tachycardia) iso_challenge1->measure1 administer_blocker Administer Beta-Blocker (e.g., this compound) measure1->administer_blocker iso_challenge2 Isoprenaline Challenge (Repeat) administer_blocker->iso_challenge2 measure2 Measure Response 2 (Inhibited Tachycardia) iso_challenge2->measure2 compare Compare Responses (Response 1 vs. Response 2) measure2->compare end End compare->end

Experimental workflow for in vivo validation of beta-blockade.

Studies in Healthy Human Volunteers
  • Objective: To assess the potency and duration of action of this compound in reducing isoprenaline-induced and exercise-induced tachycardia.

  • Methodology:

    • Healthy male volunteers are recruited for the study.

    • A baseline heart rate is recorded at rest and during standardized exercise on a treadmill or bicycle ergometer.

    • Isoprenaline is infused intravenously at a dose that produces a predetermined increase in heart rate.

    • This compound or a comparator drug (e.g., pindolol) is administered orally.

    • The isoprenaline challenge and/or exercise test are repeated at various time points after drug administration (e.g., 2, 24, 48, 72, and 96 hours).[3][4]

    • The reduction in isoprenaline-induced or exercise-induced tachycardia is measured to determine the potency and duration of the beta-blocking effect.[3][4]

Conclusion

The collective evidence from a range of experimental models robustly validates the potent beta-blocking activity of this compound against isoprenaline. Its efficacy, coupled with a prolonged duration of action, distinguishes it from other beta-adrenoceptor antagonists. The significant contribution of its active metabolites to its overall pharmacological profile is a key characteristic. These findings provide a solid foundation for its clinical application and for further research into its therapeutic potential.

References

Comparing the enantiomers of Bopindolol in pharmacological assays

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the stereoselective properties of the non-selective β-adrenoceptor antagonist, Bopindolol.

For aryloxyaminopropanol beta-blockers, the (S)-enantiomer is typically the more active component at β-adrenergic receptors[1]. This guide, therefore, extrapolates the likely activities of this compound's enantiomers based on the known properties of pindolol's stereoisomers and the general pharmacology of this drug class.

Comparative Pharmacological Data

Due to the absence of specific data for the individual enantiomers of this compound, the following table presents data for the enantiomers of the closely related compound, pindolol, to provide a likely indication of the stereoselective pharmacology.

Table 1: Comparative in vitro activity of Pindolol Enantiomers

EnantiomerReceptor TargetAssay TypePotency/AffinityReference
(S)-(-)-Pindolol β-Adrenergic ReceptorsFunctional & Binding AssaysSignificantly more potent than (R)-enantiomer[4]
5-HT1A ReceptorAntagonist ActivityActive Antagonist[5]
5-HT1B ReceptorAntagonist ActivityActive Antagonist[6]
(R)-(+)-Pindolol β-Adrenergic ReceptorsFunctional & Binding AssaysSubstantially less potent than (S)-enantiomer[3]
5-HT1A ReceptorAntagonist ActivityIneffective[5]

This compound itself is metabolized into active compounds. The table below summarizes the activity of racemic this compound and its metabolites.

Table 2: Pharmacological Activity of Racemic this compound and its Metabolites

CompoundReceptorParameterValue
This compound (racemic)β1-AdrenoceptorpA28.6
β2-AdrenoceptorpA29.2
Metabolite 18-502β1-AdrenoceptorpKi9.38
β2-AdrenoceptorpKi9.42
Metabolite 20-785β1-AdrenoceptorpKi6.65
β2-AdrenoceptorpKi6.55

Experimental Protocols

The data presented are typically derived from standard pharmacological assays. Below are detailed methodologies for key experiments used to characterize beta-blocker activity.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Tissue/Cell Preparation: Membranes from tissues or cells expressing the target receptor (e.g., rat heart for β1, rat lung for β2) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor of interest (e.g., [3H]CGP12177 or [125I]ICYP) and varying concentrations of the unlabeled test compound (e.g., this compound enantiomers).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (pA2 Determination)

This assay measures the potency of a competitive antagonist in a functional tissue preparation. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve[7].

  • Tissue Preparation: An isolated tissue preparation containing the target receptor is mounted in an organ bath containing a physiological salt solution (e.g., guinea pig atria for β1 chronotropic effects, or trachea for β2 relaxant effects).

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a standard agonist (e.g., isoproterenol) is established.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., an enantiomer of this compound) for a predetermined period to allow for equilibrium.

  • Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.

Visualizing the Mechanisms

To better understand the pharmacological context and experimental design, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts agonist Agonist (e.g., Isoproterenol) agonist->beta_receptor Binds & Activates s_this compound (S)-Bopindolol s_this compound->beta_receptor Blocks Binding atp ATP pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) pka->response Phosphorylates Targets

Beta-adrenergic receptor signaling pathway.

G start Start: Isolated Tissue Preparation agonist_curve1 Generate Agonist Concentration-Response Curve (Control) start->agonist_curve1 wash Wash Tissue agonist_curve1->wash incubate Incubate with (S)- or (R)-Bopindolol wash->incubate agonist_curve2 Generate Agonist Concentration-Response Curve (in presence of Antagonist) incubate->agonist_curve2 calculate Calculate Dose Ratio and Construct Schild Plot agonist_curve2->calculate end Determine pA2 Value calculate->end

Workflow for pA2 determination.

Conclusion

While direct experimental data comparing the enantiomers of this compound is lacking, the established pharmacology of beta-blockers and the data on the related compound pindolol provide a strong basis for inferring their stereoselective properties. It is highly probable that (S)-Bopindolol is the eutomer, possessing significantly higher affinity and potency at β1 and β2-adrenergic receptors, as well as activity at 5-HT1A/1B receptors. The (R)-Bopindolol enantiomer is likely to be the distomer, with substantially lower activity at these targets. For researchers and clinicians, this stereoselectivity is a crucial consideration, as the therapeutic effects and potential side effects of racemic this compound are primarily attributable to the (S)-enantiomer. Further studies directly comparing the enantiomers of this compound would be valuable to definitively quantify their individual pharmacological profiles.

References

Bopindolol: A Comparative Analysis of Therapeutic Efficacy in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study validation of Bopindolol's therapeutic efficacy, comparing its performance against other beta-blockers in the management of hypertension and stable angina pectoris. The information is supported by data from various clinical trials, with a focus on quantitative outcomes and experimental methodologies.

Mechanism of Action: Beta-Adrenergic Blockade

This compound is a non-selective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] It is a prodrug that is rapidly metabolized to its active form.[2] The primary therapeutic effects of this compound stem from its blockade of β1 receptors in the heart, which leads to a decrease in heart rate, myocardial contractility, and consequently, blood pressure.[3][4] this compound also possesses intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.[1][5]

Below is a diagram illustrating the beta-adrenergic signaling pathway and the point of intervention for beta-blockers like this compound.

Beta_Adrenergic_Signaling_Pathway cluster_cell Cardiomyocyte Epinephrine/\nNorepinephrine Epinephrine/ Norepinephrine Beta-1 Receptor Beta-1 Receptor Epinephrine/\nNorepinephrine->Beta-1 Receptor Binds to G-Protein (Gs) G-Protein (Gs) Beta-1 Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Calcium Channels Calcium Channels PKA->Calcium Channels Phosphorylates Increased Intracellular\nCalcium Increased Intracellular Calcium Calcium Channels->Increased Intracellular\nCalcium Increases Ca2+ influx Increased Heart Rate &\nContractility Increased Heart Rate & Contractility Increased Intracellular\nCalcium->Increased Heart Rate &\nContractility This compound This compound This compound->Beta-1 Receptor Blocks Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow Screening Screening Eligibility Assessment Eligibility Assessment Screening->Eligibility Assessment Informed Consent Informed Consent Eligibility Assessment->Informed Consent Placebo Run-in Placebo Run-in Informed Consent->Placebo Run-in Randomization Randomization Placebo Run-in->Randomization This compound Group This compound Group Randomization->this compound Group Arm A Comparator Group Comparator Group Randomization->Comparator Group Arm B Treatment Period Treatment Period This compound Group->Treatment Period Comparator Group->Treatment Period Follow-up Visits Follow-up Visits Treatment Period->Follow-up Visits Data Collection Data Collection Follow-up Visits->Data Collection Endpoint Assessment Endpoint Assessment Data Collection->Endpoint Assessment Data Analysis Data Analysis Endpoint Assessment->Data Analysis Results Reporting Results Reporting Data Analysis->Results Reporting

References

Bopindolol's Potency in the Beta-Blocker Landscape: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bopindolol's potency relative to other beta-blockers, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving beta-adrenergic receptor antagonists.

This compound, a non-selective β-adrenoceptor antagonist, is a prodrug that is rapidly metabolized to its active form, pindolol. It is distinguished by its high potency and long duration of action. Clinical and preclinical data demonstrate that this compound is a powerful beta-blocker, with some studies indicating its hypotensive effects are 50-60 times more potent than those of atenolol or propranolol.[1] This guide delves into the quantitative measures of this compound's potency, its mechanism of action, and the experimental protocols used to determine these properties.

Quantitative Comparison of Receptor Affinity

The potency of a beta-blocker is fundamentally determined by its binding affinity to β-adrenergic receptors. This is quantitatively expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity and, consequently, greater potency.

Radioligand binding assays are the gold standard for determining these values. The following table summarizes the pKi values (-logKi) of this compound and other commonly used beta-blockers for β1 and β2-adrenergic receptors. A higher pKi value corresponds to a higher binding affinity.

DrugpKi (β1)pKi (β2)Selectivity (β1/β2)Intrinsic Sympathomimetic Activity (ISA)
This compound 7.448.16Non-selectiveYes (mild)
Propranolol8.168.44Non-selectiveNo
Pindolol8.89.2Non-selectiveYes
Atenolol6.415.09β1-selectiveNo
Metoprolol7.265.49β1-selectiveNo
Bisoprolol7.435.42β1-selectiveNo
Carvedilol8.758.96Non-selectiveNo
Nebivolol8.796.65β1-selectiveNo
Labetalol7.638.03Non-selectiveYes (mild)
Acebutolol6.95.5β1-selectiveYes (mild)

Data compiled from various sources. The pKi values can vary slightly depending on the experimental conditions.

This compound, through its active metabolite pindolol, exhibits high affinity for both β1 and β2 receptors, classifying it as a non-selective beta-blocker.[2] Notably, some beta-blockers, including this compound, possess Intrinsic Sympathomimetic Activity (ISA), meaning they can cause a slight activation of the receptor at rest.[3][4][5][6] This property can lead to a less pronounced decrease in resting heart rate compared to beta-blockers without ISA.[7]

Mechanism of Action: The β-Adrenergic Signaling Pathway

Beta-blockers exert their effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This blockade attenuates the downstream signaling cascade that is normally initiated by agonist binding.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates This compound This compound This compound->Beta_Receptor Blocks G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1. Simplified β-adrenergic signaling pathway and the inhibitory action of this compound.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for beta-blockers is typically performed using a competitive radioligand binding assay.

Objective: To determine the affinity of a test compound (e.g., this compound) for β-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing a high density of β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells transfected with the human β1 or β2 receptor gene).

  • Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.

  • Test Compounds: A range of concentrations of the unlabeled beta-blocker to be tested.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

Radioligand_Binding_Workflow A 1. Preparation of Reagents - Cell membranes - Radioligand solution - Test compound dilutions B 2. Incubation Mix membranes, radioligand, and test compound in assay buffer A->B C 3. Separation Rapidly filter the incubation mixture to separate bound and free radioligand B->C D 4. Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand C->D E 5. Quantification Measure radioactivity on the filters using a scintillation counter D->E F 6. Data Analysis - Plot % inhibition vs. log[test compound] - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation E->F

Figure 2. General workflow for a competitive radioligand binding assay.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This compound stands out as a highly potent, non-selective beta-blocker. Its high affinity for both β1 and β2-adrenergic receptors, coupled with its long duration of action, contributes to its significant clinical efficacy. The presence of mild intrinsic sympathomimetic activity differentiates it from many other beta-blockers and may offer therapeutic advantages in certain patient populations. The quantitative data from radioligand binding assays provide a clear basis for comparing its potency with other agents in the beta-blocker class, aiding in the selection of appropriate compounds for further research and development.

References

Safety Operating Guide

Proper Disposal of Bopindolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like bopindolol is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, while the DEA regulates the disposal of controlled substances.

This compound Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.

ParameterInformation
Chemical Name This compound
Molecular Formula C23H28N2O3
Hazards Harmful if swallowed or inhaled.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.
In case of Accidental Release Avoid dust formation. Collect spillage and place in a suitable, closed container for disposal. Prevent entry into drains.

This data is compiled from safety data sheets for this compound.

Step-by-Step Disposal Procedure for this compound

The proper disposal route for this compound depends on its classification as a hazardous or non-hazardous waste and whether it is a controlled substance. The following workflow will guide you through the decision-making and disposal process.

Bopindolol_Disposal_Workflow start Start: this compound Waste for Disposal check_dea Is this compound a DEA Controlled Substance? start->check_dea check_rcra Is this compound a RCRA Hazardous Waste? check_dea->check_rcra No dea_disposal Follow DEA Regulations for Controlled Substance Disposal (e.g., use of a reverse distributor). check_dea->dea_disposal Yes non_hazardous_disposal Manage as Non-Hazardous Pharmaceutical Waste. check_rcra->non_hazardous_disposal No hazardous_disposal Manage as RCRA Hazardous Pharmaceutical Waste. check_rcra->hazardous_disposal Yes segregate_non_hazardous Segregate in a designated, labeled container for non-hazardous pharmaceutical waste. non_hazardous_disposal->segregate_non_hazardous segregate_hazardous Segregate in a designated, labeled hazardous waste container. hazardous_disposal->segregate_hazardous licensed_disposal_non_hazardous Arrange for disposal via a licensed waste management vendor (incineration recommended). segregate_non_hazardous->licensed_disposal_non_hazardous licensed_disposal_hazardous Arrange for disposal via a licensed hazardous waste management vendor. segregate_hazardous->licensed_disposal_hazardous

This compound Disposal Decision Workflow

Step 1: Determine if this compound is a Controlled Substance

The first step is to ascertain if this compound is classified as a controlled substance by the DEA. You can do this by checking the DEA's official lists of controlled substances.[1] As of the latest information, this compound is not listed as a federally controlled substance in the United States. However, regulations can change, so it is imperative to verify its current status.

  • If this compound is a controlled substance: You must follow DEA regulations for the disposal of controlled substances. This typically involves using a DEA-registered reverse distributor.

  • If this compound is not a controlled substance: Proceed to Step 2.

Step 2: Determine if this compound is a RCRA Hazardous Waste

Next, you must determine if the this compound waste is considered hazardous under RCRA. A pharmaceutical waste is hazardous if it is either a "listed" waste or exhibits hazardous "characteristics".[2]

  • Listed Wastes: Check the EPA's P-list (for acutely hazardous wastes) and U-list (for toxic wastes).[3][4] this compound is not currently on these federal lists.

  • Characteristic Wastes: Even if not listed, a waste can be hazardous if it exhibits one or more of the following characteristics:

    • Ignitability: (e.g., has a low flashpoint).

    • Corrosivity: (e.g., has a high or low pH).

    • Reactivity: (e.g., is unstable and undergoes rapid or violent chemical reaction).

    • Toxicity: (e.g., contains certain contaminants at or above specified concentrations).

Based on available safety data, pure this compound is unlikely to meet the criteria for ignitability, corrosivity, or reactivity. A toxicity characteristic determination would require specific testing (Toxicity Characteristic Leaching Procedure - TCLP), which is often not feasible in a research setting. A conservative approach is to consult your institution's Environmental Health and Safety (EHS) department or a licensed waste management vendor for guidance.

  • If this compound waste is determined to be RCRA hazardous: It must be managed as hazardous pharmaceutical waste.

  • If this compound waste is determined to be non-hazardous: It can be managed as non-hazardous pharmaceutical waste.

Step 3: Disposal Procedures Based on Classification

A. For Non-Hazardous this compound Waste:

Even if classified as non-hazardous, this waste should not be disposed of in the regular trash or down the drain.[5] Improper disposal can still pose environmental risks.

  • Segregation: Collect this compound waste in a designated container that is clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration".[6][7] These containers are often white with blue lids.[6] Do not mix with hazardous, biohazardous, or regular trash.[7]

  • Storage: Store the container in a secure, designated area that is inaccessible to unauthorized personnel.[7]

  • Disposal: Arrange for a licensed medical or pharmaceutical waste management company to collect and transport the waste for incineration.[6][7] Ensure you receive and retain all documentation, such as manifests and a certificate of destruction, for your records.[7]

B. For RCRA Hazardous this compound Waste:

The disposal of hazardous pharmaceutical waste is subject to stringent "cradle-to-grave" regulations.

  • Segregation and Labeling: Collect this compound waste in a designated hazardous waste container that is compatible with the chemical. The container must be properly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a description of the hazards.

  • Storage: Store the container in a designated, secure satellite accumulation area or a central accumulation area, following all institutional and regulatory requirements for storage time limits and secondary containment.

  • Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.[8] They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[5] All shipping must be accompanied by a hazardous waste manifest.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols. The determination of whether a chemical waste exhibits hazardous characteristics would involve standardized EPA testing methods, such as the Toxicity Characteristic Leaching Procedure (TCLP) for toxicity.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship. Always consult your institution's specific policies and EHS department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.